(R)-3-Boc-aminopyrrolidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl (3R)-1-aminopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-4-5-11(10)6-7/h7H,4-6,10H2,1-3H3/t7-/m1/s1 |
InChI Key |
MMHCWKHUSPBOAH-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN(C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Strategic Importance of a Chiral Building Block
An In-depth Technical Guide to (R)-3-Boc-aminopyrrolidine (CAS 122536-77-0): Properties, Synthesis, and Applications in Drug Discovery
This compound is a cornerstone chiral building block in modern medicinal chemistry and synthetic organic chemistry.[1][2] Its value stems from the unique combination of a stereochemically defined pyrrolidine scaffold, a differentially protected diamine, and physicochemical properties that render it a versatile intermediate for complex molecular architectures.[2][3] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold found in numerous natural products and FDA-approved drugs.[4][5][6] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, a critical factor in designing molecules with high target affinity and specificity.[4]
This guide, prepared for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its core chemical properties, reactivity, strategic applications, and provide field-tested experimental protocols to facilitate its effective use in the laboratory.
Physicochemical and Spectroscopic Profile
The precise characterization of a starting material is fundamental to reproducible and successful synthesis. This compound is a white to off-white crystalline solid, typically supplied with a purity of ≥98%.[7][8] Its solubility in water and common organic solvents like dimethyl sulfoxide (DMSO) facilitates its use in a variety of reaction conditions.[1][8]
Key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 122536-77-0 | [7] |
| Molecular Formula | C₉H₁₈N₂O₂ | [7] |
| Molecular Weight | 186.25 g/mol | [7][9] |
| Appearance | White to light yellow powder/crystal | [8] |
| Melting Point | 50 °C | [8][10] |
| Boiling Point | 286.4 ± 29.0 °C (Predicted) | [8] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [8] |
| Optical Activity | [α]/D +21.5 ± 1.5° (c=1 in ethanol) | [7][8] |
| Solubility | Soluble in water | [8][10] |
| pKa | 12.37 ± 0.20 (Predicted) | [8] |
While comprehensive public spectral data is limited, the expected NMR and IR signatures can be predicted based on its structure.[11] The ¹H NMR would feature a characteristic singlet at ~1.46 ppm for the nine protons of the Boc group, with complex multiplets in the aliphatic region for the pyrrolidine ring protons.[11] The ¹³C NMR would show a distinct signal for the Boc carbonyl carbon around 155 ppm and the C(CH₃)₃ carbon near 80 ppm.[11] Infrared (IR) spectroscopy would reveal characteristic N-H stretching bands (around 3300-3400 cm⁻¹) and a strong C=O stretch for the carbamate carbonyl (around 1680-1700 cm⁻¹).
Synthesis, Reactivity, and the Role of the Boc Group
This compound is a mono-protected diamine. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, meaning it is stable to most basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12][13] This orthogonality is the cornerstone of its utility, allowing for selective functionalization of the two nitrogen atoms.
The unprotected secondary amine on the pyrrolidine ring is nucleophilic and serves as the primary handle for synthetic elaboration. The Boc-protected primary amine remains masked until a later, desired stage of the synthesis.
Caption: Synthetic utility workflow of this compound.
Reactivity of the Ring Nitrogen
The secondary amine of the pyrrolidine ring readily undergoes standard amine transformations:
-
N-Alkylation: While direct alkylation with alkyl halides is possible, it can lead to over-alkylation and the formation of quaternary ammonium salts.[1]
-
Reductive Amination: A more controlled and widely preferred method for introducing alkyl groups involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This method is high-yielding and minimizes side reactions.[1]
-
Acylation/Sulfonylation: The amine reacts cleanly with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively.
Deprotection of the Boc Group
The removal of the Boc group is typically achieved under anhydrous acidic conditions.[12] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to liberate the free primary amine.[13][14] The use of scavengers like anisole can be beneficial to trap the electrophilic tert-butyl cation and prevent it from alkylating sensitive functional groups elsewhere in the molecule.[12]
Applications in Drug Discovery and Medicinal Chemistry
The chiral nature and constrained conformation of the pyrrolidine ring make this compound a highly sought-after scaffold in drug design.[3][4][15]
-
Peptidomimetics and Conformational Constraint: Incorporating this building block into peptide sequences introduces a rigid turn, locking the molecule into a specific bioactive conformation.[15] This pre-organization can significantly enhance binding affinity and selectivity for biological targets like enzymes and receptors.[15] Furthermore, the non-natural amino acid structure imparts resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of peptide-based therapeutics.[15]
-
Scaffold for Novel Therapeutics: The pyrrolidine core is a key feature in a wide array of pharmacologically active agents with antibacterial, antiviral, antitumor, and anti-inflammatory properties.[3][5][10] For example, it serves as an intermediate in the synthesis of DNA gyrase inhibitors, which have demonstrated antibacterial activity.[1]
-
Improving Physicochemical Properties: The pyrrolidine moiety can enhance the lipophilicity and metabolic stability of a lead compound, properties that are crucial for improving oral bioavailability and overall drug-like characteristics.[15]
Caption: The role of the (R)-3-aminopyrrolidine scaffold in drug design.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a well-ventilated area or chemical fume hood.[16][17]
-
Hazards: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[7][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][17]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[8][17] The compound is noted to be air-sensitive, and storage under an inert atmosphere (e.g., argon) is recommended to maintain product quality.[10][17]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[17]
Experimental Protocols
The following protocols are provided as representative examples of common transformations involving this compound.
Protocol 1: Boc Group Deprotection
Objective: To remove the Boc protecting group to yield (R)-3-aminopyrrolidine.
Causality: This procedure uses trifluoroacetic acid (TFA), a strong acid that efficiently cleaves the acid-labile Boc group while minimizing side reactions when used at room temperature.[12] Dichloromethane (DCM) is a common, relatively inert solvent for this transformation. The final basic workup neutralizes the excess acid and the ammonium salt product to provide the free amine.
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature. Note: The reaction is often accompanied by gas evolution (CO₂).[13]
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 1-2 hours).
-
Remove the solvent and excess TFA in vacuo. Caution: TFA is corrosive.
-
Dissolve the residue in a small amount of DCM and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the aqueous layer is basic (pH > 10).
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Protocol 2: N-Benzylation via Reductive Amination
Objective: To selectively functionalize the secondary ring nitrogen with a benzyl group.
Causality: This protocol uses reductive amination, a robust and high-yielding method for N-alkylation that avoids the potential for over-alkylation seen with direct alkylation using benzyl halides.[1] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation, as it does not readily reduce the aldehyde in the absence of the amine.
Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or DCM (approx. 0.1 M), add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Note: The reaction may be mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product, (R)-tert-butyl (1-benzylpyrrolidin-3-yl)carbamate, by silica gel column chromatography.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its defined stereochemistry, robust pyrrolidine core, and orthogonal protection scheme provide a reliable and versatile platform for the synthesis of complex, three-dimensional molecules. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis.
- Guidechem. (n.d.). What is the synthesis method of (R)-3-(Boc-amino)pyrrolidine?.
- Sigma-Aldrich. (n.d.). (R)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-77-0.
- PubChem. (n.d.). 1-BOC-3-Aminopiperidine.
- AK Scientific, Inc. (n.d.). (S)-3-(Boc-amino)pyrrolidine Safety Data Sheet.
- ChemicalBook. (n.d.). (R)-3-(Boc-amino)pyrrolidine.
- PubChem. (n.d.). (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine.
- ChemicalBook. (2022). Uses and Properties of Pyrrolidine.
- Home Sunshine Pharma. (n.d.). (R)-3-(Boc-amino)pyrrolidine CAS 122536-77-0.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Sigma-Aldrich. (n.d.). 3-(Boc-amino)pyrrolidine 95 99724-19-3.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of R-1-Boc-3-aminopyrrolidine in Chemical Synthesis.
- ChemicalBook. (n.d.). (R)-3-(Boc-amino)pyrrolidine | 122536-77-0.
- BOC Sciences. (n.d.). CAS 122536-77-0 (R)-3-(Boc-amino)pyrrolidine.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- MedChemExpress. (n.d.). (S)-3-(Boc-amino)pyrrolidine | Biochemical Reagent.
- National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Sigma-Aldrich. (n.d.). (R)-(+)-3-Aminopyrrolidine 98 116183-82-5.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
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The (R)-3-(Boc-amino)pyrrolidine Scaffold: A Chiral Lynchpin in Modern Drug Discovery
The (R)-3-(Boc-amino)pyrrolidine scaffold represents a high-value chiral building block in modern medicinal chemistry, serving as a critical "lynchpin" for introducing stereochemical complexity into drug candidates. Its rigid pyrrolidine core, coupled with the orthogonal protection of the exocyclic amine, allows for precise structure-activity relationship (SAR) modulation, particularly in the development of kinase inhibitors, GPCR ligands, and next-generation fluoroquinolone antibiotics.
Executive Summary
Chemical Name: (R)-3-(tert-Butoxycarbonylamino)pyrrolidine
CAS Number: 122536-77-0
Molecular Formula: C
(R)-3-(Boc-amino)pyrrolidine is a mono-protected diamine used to introduce the 3-aminopyrrolidine moiety into small molecule drugs. This scaffold is prized for its ability to improve aqueous solubility (via the secondary amine) and target selectivity (via the defined (R)-stereocenter). It is a key intermediate in the synthesis of gyramides (DNA gyrase inhibitors) and has been extensively utilized in the optimization of fluoroquinolones (e.g., Tosufloxacin analogues) and tyrosine kinase inhibitors .
Chemical Profile & Properties
The utility of this building block lies in its orthogonality . The ring nitrogen (N1) is free for functionalization (alkylation, acylation, sulfonylation), while the exocyclic nitrogen (N3) remains protected by the acid-labile Boc group.
Physical Properties Table
| Property | Specification | Notes |
| Appearance | White to off-white solid | Crystalline powder |
| Melting Point | 50–54 °C | Low-melting solid; handle with care |
| Boiling Point | 286.4 °C (Predicted) | Decomposes before boiling at atm pressure |
| Chirality | (R)-Enantiomer | |
| Solubility | DMSO, Methanol, DCM | Moderate water solubility |
| pKa | ~9.5 (Ring Nitrogen) | Basic, forms salts easily |
| Stability | Air Sensitive | Store under Argon at 2–8 °C |
Structural Visualization
The following diagram illustrates the core structure and the reactive sites available for medicinal chemistry derivatization.
Figure 1: Functional map of the (R)-3-(Boc-amino)pyrrolidine scaffold highlighting orthogonal reactive sites.
Synthesis & Manufacturing
The industrial production of (R)-3-(Boc-amino)pyrrolidine typically follows one of two routes to ensure high enantiomeric excess (ee > 98%).
Route A: Chiral Pool Synthesis (From L-Aspartic Acid)
This route is preferred for large-scale GMP manufacturing due to the low cost of the starting material.
-
Cyclization: L-Aspartic acid is cyclized to the pyrrolidinone.
-
Decarboxylation & Reduction: The intermediate is decarboxylated and reduced to the 3-aminopyrrolidine.
-
Protection: Selective Boc protection of the primary amine.
Route B: Resolution of Racemic Benzyl-Amine
-
Racemic Synthesis: Reaction of maleic anhydride with benzylamine followed by reduction yields N-benzyl-3-aminopyrrolidine.
-
Chiral Resolution: Resolution using (L)-tartaric acid crystallizes the desired (R)-enantiomer salt.
-
Boc Protection & Hydrogenolysis: The resolved amine is Boc-protected, followed by Pd/C-catalyzed removal of the benzyl group.
Figure 2: Industrial synthesis pathway via chiral resolution.
Medicinal Chemistry Applications
Fluoroquinolone Antibiotics
The 3-aminopyrrolidine moiety is a classic side chain in fluoroquinolone antibiotics (e.g., Tosufloxacin , Clinafloxacin ).
-
Mechanism: The pyrrolidine ring at the C7 position of the quinolone core enhances penetration into Gram-positive bacteria.
-
Chiral Advantage: While early generation drugs were often racemic, the (R)-isomer specifically has been shown to optimize the half-life and solubility profile by preventing rapid metabolism associated with the (S)-isomer in certain scaffolds.
Kinase Inhibitors (Abl/PI3K)
In the development of dual Abl/PI3K inhibitors for leukemia:
-
The pyrrolidine nitrogen (N1) binds to the hinge region or solvent front of the kinase ATP pocket.
-
The (R)-amino group (after Boc removal) serves as a vector to attach solubilizing groups or to interact with specific aspartate/glutamate residues in the active site.
Gyramides (DNA Gyrase Inhibitors)
(R)-3-(Boc-amino)pyrrolidine is the direct precursor to gyramides , a class of antibacterials that inhibit DNA gyrase via a mechanism distinct from fluoroquinolones. The (R)-configuration is essential for the correct vectoring of the sulfonyl group in the active site.
Experimental Protocols
Protocol A: N-Alkylation (General Procedure)
Use this protocol to functionalize the ring nitrogen (N1) while keeping the Boc group intact.
-
Dissolution: Dissolve (R)-3-(Boc-amino)pyrrolidine (1.0 equiv) in anhydrous DMF or Acetonitrile (0.1 M concentration).
-
Base Addition: Add K
CO (2.0 equiv) or DIPEA (1.5 equiv). -
Electrophile: Add the alkyl halide (e.g., benzyl bromide, alkyl chloride) (1.1 equiv) dropwise at 0 °C.
-
Reaction: Stir at room temperature (or 60 °C for unreactive halides) for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over MgSO
.
Protocol B: Boc-Deprotection (TFA Method)
Use this protocol to expose the exocyclic amine for amide coupling.
-
Preparation: Dissolve the N1-substituted intermediate in DCM (0.1 M).
-
Acidification: Add Trifluoroacetic acid (TFA) carefully (Ratio: 1:4 TFA:DCM).
-
Reaction: Stir at room temperature for 1–2 hours. Evolution of CO
gas will occur. -
Quench/Workup: Volatiles are removed under reduced pressure.
-
Note: The product will be the TFA salt. To obtain the free base, redissolve in DCM and wash with saturated NaHCO
, or use a basic resin scavenger.
-
Protocol C: Chiral HPLC Method (Quality Control)
To verify enantiomeric excess (ee%) of the starting material or derivatized product:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expectation: The (R)-enantiomer typically elutes differently than the (S)-enantiomer; comparison with a racemic standard is required.
Handling & Stability
-
Storage: The compound is stable but should be stored at 2–8 °C to prevent slow degradation.
-
Air Sensitivity: While not pyrophoric, the amine functionality can absorb CO
from the air (forming carbamates) over long periods. Store under an inert atmosphere (Argon/Nitrogen) for long-term archiving. -
Safety: Irritant to eyes and skin (H315, H319).[1] Wear standard PPE (gloves, goggles).
References
-
Guidechem. "Synthesis method and properties of (R)-3-(Boc-amino)pyrrolidine." Guidechem Chemical Network. Link
-
National Institutes of Health (NIH). "Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors." PubMed. Link
-
Sigma-Aldrich. "(R)-3-(Boc-amino)pyrrolidine Product Specification and MSDS." Merck KGaA. Link
-
ChemicalBook. "(R)-3-(Boc-amino)pyrrolidine CAS 122536-77-0 Properties and Suppliers." ChemicalBook. Link
-
PubChem. "Tosufloxacin (Contains 3-aminopyrrolidine moiety)." National Library of Medicine. Link
-
BenchChem. "Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis." BenchChem. Link
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Thermodynamic Stability & Handling of (R)-3-Boc-aminopyrrolidine
Technical Guide for Pharmaceutical Development
Executive Summary
(R)-3-Boc-aminopyrrolidine (specifically tert-butyl (3R)-pyrrolidin-3-ylcarbamate) is a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands.[1] Its utility hinges on two stability vectors: chemical integrity (retention of the Boc group and pyrrolidine ring) and configurational stability (maintenance of the C3 chiral center).
While the Boc moiety provides robust protection for the exocyclic amine, the unprotected secondary amine on the pyrrolidine ring introduces specific thermodynamic vulnerabilities—namely, susceptibility to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂. Furthermore, while the C3 stereocenter is generally resistant to spontaneous racemization, improper thermal or basic stress can induce epimerization.
This guide provides a self-validating framework for maintaining the purity of this enantiomer, supported by mechanistic insights and rigorous analytical protocols.
Molecular Thermodynamics & Structural Identity[1]
To manage stability, one must first define the exact species. "3-Boc-aminopyrrolidine" implies the tert-butoxycarbonyl group protects the exocyclic nitrogen, leaving the pyrrolidine ring nitrogen (N1) free.[1]
-
IUPAC Name: tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate[1][2][3][]
-
Molecular Weight: 186.25 g/mol [][7]
-
Melting Point: 50–55 °C (Pure crystalline form); lower ranges indicate impurity.[1]
-
pKa (Calculated): ~10.5 (Pyrrolidine NH), ~12.3 (Carbamate NH - extremely weak acid).[1]
Thermodynamic Stability Profile
| Parameter | Stability Status | Critical Limit | Mechanism of Failure |
| Thermal | Moderate | > 60°C (Long-term) | Boc thermolysis; Amine oxidation.[1] |
| Hydrolytic | High (Neutral/Basic) | pH < 2.0 | Acid-catalyzed Boc deprotection.[1] |
| Oxidative | Low | Ambient Air | N1-oxidation (N-oxide formation).[1] |
| Chiral | High | T > 100°C + Strong Base | C3-Deprotonation/Reprotonation.[1] |
Chemical Stability: The Boc & Pyrrolidine Factors
The Boc Decomposition Pathway
The tert-butoxycarbonyl (Boc) group is kinetically stable at room temperature but thermodynamically unstable toward acid-catalyzed fragmentation.[1] In the solid state, thermal decomposition typically follows a first-order elimination mechanism, generating isobutylene and carbon dioxide.
Critical Insight: For this compound, the presence of the free secondary amine (N1) can act as an intramolecular base, potentially catalyzing degradation if the substance is subjected to heat (>80°C) in a melt phase.
Figure 1: Thermal and acid-catalyzed decomposition pathway of the Boc protecting group.[1]
The "Air Sensitivity" Myth vs. Reality
Many Safety Data Sheets (SDS) label this compound as "Air Sensitive." This is not due to the Boc group, but due to the free pyrrolidine nitrogen .
-
CO₂ Absorption: Secondary amines react reversibly with atmospheric CO₂ to form carbamic acids/salts.[1] This manifests as a "crust" on the material and an apparent drop in melting point.
-
Oxidation: Long-term exposure to oxygen can lead to slow N-oxide formation or ring-opening radical pathways, causing yellowing.[1]
Protocol: Always store under an inert atmosphere (Argon/Nitrogen) to prevent hygroscopic clumping and carbonate formation.
Enantiomeric Stability: Preventing Racemization[9]
The chiral center at C3 is generally configurationally stable because the C-H bond is not sufficiently acidic (pKa ~40) to be deprotonated by weak bases. However, racemization risks increase under specific "Forced Degradation" scenarios.
Racemization Mechanisms[1][10]
-
Direct Enolization: Unlikely.[1] Requires extremely strong bases (e.g., LDA) and low temperatures.
-
Radical Inversion: Possible under high-energy UV exposure or in the presence of radical initiators.[1]
-
Synthetic Risk: If the free amine (N1) is acylated with a leaving group that allows neighboring group participation, the stereocenter could be compromised.
Analytical Protocol: Chiral Purity Determination
Trusting the label is insufficient. The following self-validating HPLC method separates the (R) and (S) enantiomers.
Methodology: Chiral HPLC
-
Column: Chiralpak IC or AD-H (Amylose-based stationary phases are preferred for Boc-amines).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).[1]
-
Note: DEA is strictly required to suppress peak tailing from the free secondary amine.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (Boc absorption is weak; low wavelength required).[1]
-
Temperature: 25°C.
Figure 2: Standardized workflow for enantiomeric excess (ee) determination.[1]
Storage & Handling Protocols
Based on the thermodynamic profile, the following storage conditions are mandatory to guarantee shelf-life >12 months.
The Stability Matrix
| Condition | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Retards thermal Boc-elimination and amine oxidation.[1] |
| Atmosphere | Argon / Nitrogen | Prevents CO₂ absorption (carbamate formation) by N1.[1] |
| Container | Amber Glass | Blocks UV light (prevents radical degradation).[1] |
| Desiccant | Required | Material is hygroscopic; moisture accelerates hydrolysis.[1] |
Re-validation Procedure
Before using a stored batch in a critical GMP synthesis:
-
Visual Inspection: Check for yellowing (oxidation) or "wet" appearance (hygroscopicity).[1]
-
¹H-NMR Check: Focus on the Boc peak (singlet, ~1.4 ppm, 9H). Integration loss indicates deprotection.[1]
-
Melting Point: A sharp MP (50–55°C) confirms high purity.[1] A broad range (e.g., 45–52°C) indicates CO₂ absorption or partial degradation.
References
-
PubChem. (2023).[1] Compound Summary: (R)-3-(Boc-amino)pyrrolidine (CAS 122536-77-0).[1][2][3][][5] National Library of Medicine.[1] [Link]
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. (Cited for context on racemization mechanisms in peptide/amine derivatives).
-
Wang, G., et al. (2009). Catalyst-free water-mediated N-Boc deprotection.[1] Tetrahedron Letters, 50(13), 1438-1440. (Mechanistic basis for thermal/aqueous instability).[1]
Sources
- 1. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 122536-77-0|(R)-3-(Boc-amino)pyrrolidine|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 3. (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 [chemicalbook.com]
- 6. labproinc.com [labproinc.com]
- 7. (S)-3-(Boc-amino)pyrrolidine (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 8. (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine | 122536-77-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
(R)-3-Boc-aminopyrrolidine: Synonyms, Nomenclature, and Technical Specifications
Executive Summary
(R)-3-Boc-aminopyrrolidine (CAS 122536-77-0) is a critical chiral building block in medicinal chemistry, widely utilized for introducing the pyrrolidine scaffold into drug candidates.[1][2][][4] Its structural value lies in the (R)-stereocenter at the 3-position and the orthogonal protection strategy it enables: the exocyclic amine is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the secondary ring amine remains free for functionalization (e.g., alkylation, acylation, or reductive amination).
This guide provides a definitive technical reference for researchers, distinguishing this molecule from its common regioisomer, (R)-1-Boc-3-aminopyrrolidine, and detailing its nomenclature, synthesis, and handling.
Part 1: Chemical Identity & Nomenclature
Core Identification Data
| Parameter | Specification |
| Common Name | This compound |
| Systematic IUPAC Name | tert-butyl (3R)-pyrrolidin-3-ylcarbamate |
| Alternative IUPAC Name | tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate |
| CAS Registry Number | 122536-77-0 |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCNC1 |
| InChI Key | DQQJBEAXSOOCPG-SSDOTTSWSA-N |
Synonym Analysis & Disambiguation
A frequent source of experimental error is the confusion between the 3-Boc-amino derivative (Target) and the 1-Boc-3-amino derivative (Isomer).
-
Target Molecule (CAS 122536-77-0):
-
Synonyms: (R)-3-(tert-Butoxycarbonylamino)pyrrolidine; (R)-Pyrrolidin-3-yl-carbamic acid tert-butyl ester.
-
Key Feature:Ring Nitrogen is FREE (Secondary Amine).
-
-
Common Isomer (CAS 147081-49-0):
-
Name: (R)-1-Boc-3-aminopyrrolidine.[5]
-
Key Feature:Ring Nitrogen is PROTECTED (Tertiary Carbamate). Exocyclic amine is free.
-
Visual Disambiguation:
Figure 1: Structural and functional distinction between the target molecule and its regioisomer. Note the location of the Boc group determines the available site for immediate derivatization.
Part 2: Structural Analysis & Stereochemistry
Stereochemical Configuration
The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring.
-
Configuration: (R)
-
Optical Rotation:
(c=1, Ethanol).[1] -
Implication: The (R)-enantiomer is often derived from the chiral pool (e.g., D-aspartic acid or similar precursors) or via resolution of racemic mixtures. In drug development, using the enantiopure form is critical to avoid off-target effects associated with the (S)-enantiomer.
Reactivity Profile
-
Free Secondary Amine (Ring): Highly nucleophilic. Readily undergoes
reactions with alkyl halides, reductive amination with aldehydes, or amide coupling with carboxylic acids. This is the primary "handle" for attaching the pyrrolidine ring to a drug scaffold.[5] -
Boc-Protected Amine (Exocyclic): Stable to bases and nucleophiles. Serves as a "masked" primary amine. It is deprotected using strong acids (e.g., TFA/DCM or HCl/Dioxane) to reveal the primary amine after the ring nitrogen has been functionalized.
Part 3: Synthesis & Experimental Protocols
Synthesis Route: The "Benzyl-Switch" Strategy
The most robust synthesis for CAS 122536-77-0 involves starting with an N-benzylated precursor to differentiate the two nitrogen atoms.
Protocol Overview:
-
Starting Material: (R)-1-Benzyl-3-aminopyrrolidine.
-
Protection: The free exocyclic amine is protected with Di-tert-butyl dicarbonate (
). -
Deprotection: The benzyl group is removed via catalytic hydrogenolysis (
, Pd/C) to yield the free secondary amine.
Figure 2: Synthetic pathway for this compound utilizing orthogonal benzyl/Boc protection.
Detailed Methodology
Note: All steps must be performed in a fume hood.
Step 1: Boc Protection [5]
-
Dissolve (R)-1-Benzyl-3-aminopyrrolidine (1.0 eq) in dry THF.
-
Add Triethylamine (1.2 eq) followed by
(1.1 eq) slowly at 0°C. -
Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Workup: Concentrate solvent, redissolve in EtOAc, wash with water/brine, dry over
, and concentrate.
Step 2: Hydrogenolysis (Debenzylation)
-
Dissolve the intermediate from Step 1 in Methanol or Ethanol.
-
Add 10% Pd/C catalyst (10 wt% loading).
-
Stir under Hydrogen atmosphere (
balloon or 1-3 atm pressure) at room temperature for 12–16 hours. -
Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.
-
Result: The product is typically obtained as a white to off-white solid or viscous oil, often requiring no further purification if the starting material was pure.
Part 4: Handling, Stability & Properties
Physical Properties Table
| Property | Value | Notes |
| Physical State | Solid (Powder) or Viscous Oil | Depends on purity/residual solvent. |
| Melting Point | 50°C – 68°C | Broad range in literature due to hygroscopicity. |
| Boiling Point | ~286°C (Predicted) | Decomposes before boiling at atm pressure. |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Slightly soluble in water.[4] |
| pKa | ~12.37 (Predicted) | Secondary amine is basic. |
Storage & Stability
-
Temperature: Store at 2–8°C.
-
Atmosphere: Hygroscopic and air-sensitive. Store under inert gas (Argon/Nitrogen) if possible.
-
Shelf Life: Stable for >2 years if sealed properly and kept dry.
-
Incompatibility: Strong oxidizing agents, strong acids (will remove Boc group).
References
-
National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Available at: [Link]
Sources
solubility profile of (R)-3-Boc-aminopyrrolidine in water vs organic solvents
[1][2][3][4]
Executive Summary & Compound Identity
Target Compound: this compound CAS Number: 122536-77-0 IUPAC Name: tert-Butyl (R)-pyrrolidin-3-ylcarbamate[1][2][3][4][5][6][7]
Critical Isomer Distinction: Before assessing solubility, researchers must verify the structural isomer.[1][2][3][4] The name "this compound" refers to the species where the exocyclic amine is protected, leaving the pyrrolidine ring nitrogen free (secondary amine).[1][2][3][4]
-
Target (CAS 122536-77-0): Free secondary amine (High polarity, water-soluble, basic).[1][2][3][4][8]
-
Isomer B (CAS 147081-49-0): Free exocyclic amine, Boc-protected ring (Different solubility profile).[1][2][3][4]
This guide focuses exclusively on CAS 122536-77-0 , a versatile chiral building block used in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3][4]
Physicochemical Snapshot
Understanding the molecular drivers of solubility is essential for process design.[2][3][4]
| Property | Value | Technical Implication |
| Molecular Weight | 186.25 g/mol | Low MW facilitates water solubility.[1][2][3][4][7] |
| Physical State | White to off-white powder | Low melting point (~50°C) requires careful drying (avoid high vac >40°C).[1][3][4] |
| pKa (Predicted) | ~10.5 - 11.0 (Ring NH) | Acts as a strong base.[1][3][4] Exists as a cation at pH < 9.[2][3][4] |
| LogP | ~0.4 (Experimental/Predicted) | Amphiphilic. Soluble in both aqueous and organic phases depending on pH.[1][3][4] |
| H-Bond Donors | 2 (Ring NH, Amide NH) | Strong interaction with protic solvents (Water, MeOH).[1][3][4] |
Solubility Landscape
The solubility of this compound is governed by its secondary amine functionality.[1][2][3][4] Unlike fully protected hydrophobic intermediates, this compound exhibits a "pH-Switchable" solubility profile .[1][2][3][4]
A. Aqueous Solubility (Water/Buffer)[1][2][3][4]
-
Neutral pH (pH 7): Soluble. The compound possesses a small hydrophobic skeleton relative to its polar amine and carbamate groups.[1][2][3][4] It dissolves readily in water, often forming basic solutions.[1][2][3][4]
-
Acidic pH (pH < 4): Highly Soluble. Upon protonation of the pyrrolidine nitrogen, it forms a hydrophilic ammonium salt.[1][2][3][4]
-
Basic pH (pH > 12): Moderately Soluble to Oiling Out. Suppression of ionization increases lipophilicity, allowing extraction into organic solvents, though significant water solubility remains due to the carbamate H-bonding.[1][2][3][4]
B. Organic Solvent Profile
-
Chlorinated Solvents (DCM, Chloroform): High Solubility. Excellent for extraction from basic aqueous phases.[1][2][3][4]
-
Polar Aprotic (DMSO, DMF): High Solubility. Suitable for nucleophilic substitution reactions (SnAr).[1][2][3]
-
Alcohols (Methanol, Ethanol): High Solubility. Often used for optical rotation measurements (
in EtOH).[1][2][3] -
Non-Polar (Hexanes, Heptane): Low/Insoluble. Useful as an anti-solvent for precipitation or recrystallization.[1][2][3][4]
C. Comparative Solubility Matrix
| Solvent System | Solubility Rating | Application Context |
| Water (pH 2) | ★★★★★ (Very High) | Aqueous workup (removal of impurities).[1][3] |
| Water (pH 12) | ★★★☆☆ (Moderate) | Extraction phase (partitioning into organics).[1][3] |
| Dichloromethane | [1][2][3][4][7] ★★★★★ (High) | Preferred extraction solvent.[3][4] |
| Methanol | ★★★★★ (High) | Homogeneous reactions / Analysis.[3][4] |
| Ethyl Acetate | [1][2][3][4][8][9] ★★★★☆ (Good) | Extraction / Chromatography.[3][4] |
| Hexanes | ★☆☆☆☆ (Poor) | Recrystallization anti-solvent.[3][4] |
Technical Workflow: The "pH-Switch" Purification
Because this compound is amphiphilic, standard water washes often result in product loss.[1][2][3][4] The following Self-Validating Protocol utilizes the compound's basicity for purification without chromatography.
Experimental Logic[1][2][3][4][8][10]
-
Acid Phase: Protonate the amine to trap the product in water, washing away non-basic impurities (e.g., Boc-anhydride byproducts) into organics.[1][2][3][4]
-
Base Phase: Deprotonate the amine to release the neutral species, extracting it into an organic solvent while leaving inorganic salts in the water.[1][2][3][4]
Visualization: Acid-Base Extraction Workflow
Figure 1: Acid-Base Extraction Logic for purification of amphiphilic amines.
Protocol: Solubility Determination
For formulation or specific reaction screening, precise solubility data may be required.[1][2][3][4] Use this gravimetric protocol.
Reagents:
-
Target Solvent (HPLC Grade)
Step-by-Step Methodology:
-
Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of solvent in a sealed vial.
-
Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.22 µm PTFE filter to remove undissolved solids.
-
Quantification:
-
Calculation:
Stability & Storage
References
-
ChemicalBook. (R)-3-(Boc-amino)pyrrolidine Properties and Solubility Data. Retrieved from .[1][2][3]
-
Sigma-Aldrich. (R)-3-(Boc-amino)pyrrolidine Product Specification & COA. Retrieved from .[1][2][3][5]
-
Thermo Fisher Scientific. (S)-(-)-3-(Boc-amino)pyrrolidine Safety Data Sheet (SDS). (Note: Enantiomer data applies to physicochemical properties).[1][2][3][8] Retrieved from .[1][2][3]
-
National Institutes of Health (NIH). Solubility Determination of c-Met Inhibitor (Analogous Amine Solubility Methodologies). PMC7076296.[2][3][4] Retrieved from .[1][2][3]
Sources
- 1. (R)-(+)-1-Boc-3-aminopyrrolidine | 147081-49-0 [chemicalbook.com]
- 2. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-(Boc-amino)pyrrolidine CAS-no-122536-76-9 - Career Henan Chemical Co. [coreychem.com]
- 4. (R)-tert-butyl pyrrolidin-3-ylcarbamate - CAS:122536-77-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. (R)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-77-0 [sigmaaldrich.com]
- 6. (R)-3-(Boc-amino)pyrrolidine - Safety Data Sheet [chemicalbook.com]
- 7. (R)-3-(Boc-amino)pyrrolidine CAS#: 122536-77-0 [m.chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 [chemicalbook.com]
Methodological & Application
Optimized Reductive Amination Protocols for (R)-3-(Boc-amino)pyrrolidine: A Process Development Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
(R)-3-(Boc-amino)pyrrolidine is a critical chiral scaffold in medicinal chemistry, widely employed in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics. The molecule features two nitrogen centers with distinct reactivity profiles:[1]
-
N1 (Pyrrolidine Nitrogen): A nucleophilic secondary amine available for functionalization.
-
C3-Amine: Protected by a tert-butoxycarbonyl (Boc) group, rendering it chemically inert under basic and nucleophilic conditions.
This Application Note details the reductive amination of the N1 position. The primary challenge is achieving high conversion and selectivity without compromising the acid-sensitive Boc protecting group. We prioritize Sodium Triacetoxyborohydride (STAB) as the reducing agent of choice due to its ability to reduce iminium ions selectively in the presence of aldehydes/ketones, minimizing side reactions.
Mechanistic Insight: The STAB Advantage
The success of this reaction relies on the formation of an iminium ion intermediate. Unlike Sodium Borohydride (
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical "Boc-Safe" zone.
Caption: Mechanistic pathway highlighting the critical Iminium intermediate and the necessity of avoiding strong acids to preserve the Boc group.
Reagent Selection & Compatibility Matrix
To ensure process reliability, reagents must be selected to balance solubility, reactivity, and protecting group stability.
| Component | Recommended | Alternative | Notes |
| Solvent | 1,2-Dichloroethane (DCE) | Dichloromethane (DCM), THF | DCE is the gold standard for STAB reactions due to optimal solubility and reaction rate. DCM is a safer alternative but may require longer times. Avoid Methanol with STAB (reacts with reagent). |
| Reductant | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( | STAB is non-toxic (no cyanide) and highly selective. Use |
| Catalyst | Acetic Acid (AcOH) | None | 1-2 equivalents of AcOH accelerate iminium formation without deprotecting the Boc group. |
| Scavenger | Molecular Sieves (4Å) | Essential for ketone substrates to drive the equilibrium by removing water. |
Experimental Protocols
Method A: Standard Protocol (Aldehydes & Reactive Ketones)
Best for: Aromatic/Aliphatic aldehydes, Cyclohexanones. Scale: 1.0 mmol (Adjustable).
-
Preparation: In a dry vial/flask, dissolve This compound (186 mg, 1.0 mmol, 1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (5 mL).
-
Carbonyl Addition: Add the Aldehyde/Ketone (1.1 – 1.2 equiv).
-
Catalyst (Optional): If the reaction is slow (ketones), add Acetic Acid (60 µL, 1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT) to allow iminium formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT under nitrogen/argon atmosphere.
-
Quench: Quench by adding saturated aqueous
(5 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride. -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over
, filter, and concentrate. -
Purification: The crude is often pure enough. If not, purify via silica gel chromatography (typically DCM/MeOH gradients). Do not use acidic mobile phases.
Method B: "Hard" Substrates (Hindered Ketones)
Best for: Acetophenones, bulky aliphatic ketones. Rationale: Uses Titanium Isopropoxide to force imine formation.
-
Imine Formation: Combine amine (1.0 equiv) and ketone (1.2 equiv) in neat Titanium(IV) isopropoxide (
) (2.0 equiv). Stir at RT for 1 hour (or 60°C if very hindered). -
Dilution: Dilute the viscous mixture with THF (5 mL/mmol) or Ethanol .
-
Reduction: Add Sodium Cyanoborohydride (
) (2.0 equiv).-
Safety:
generates HCN if acidified. Maintain basic/neutral pH.
-
-
Quench: Add 0.1 M NaOH to precipitate titanium salts (white solid). Filter through Celite.
Troubleshooting & Optimization Workflow
Use the following decision tree to troubleshoot low yields or impurities.
Caption: Diagnostic workflow for common reductive amination failures.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (Ketones) | Equilibrium favors ketone, not iminium. | Add 4Å Molecular Sieves or use Method B (Titanium Isopropoxide). |
| Boc Deprotection | Reaction medium too acidic. | Ensure AcOH < 5%. Verify solvent is not contaminated with HCl (common in old chloroform/DCM). |
| Aldehyde Reduction | Reducing agent too reactive. | Ensure STAB is used, not |
| Gel formation | Boron complexes. | Use Rochelle's Salt (Potassium Sodium Tartrate) wash during workup to break boron-amine complexes. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][7][3][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][7][2][3][8] Studies on Direct and Indirect Reductive Amination Procedures.[5][3][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][8] [Link]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
Disclaimer: The protocols provided here are for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound, DCE, and STAB before handling. Perform all reactions in a fume hood.
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Synthesis of Chiral Peptidomimetics Using (R)-3-Boc-aminopyrrolidine
[1]
Executive Summary & Strategic Rationale
(R)-3-Boc-aminopyrrolidine is a privileged scaffold in medicinal chemistry, serving as a conformationally constrained "proline surrogate" with a critical distinction: unlike proline, which functionalizes at the
Why this scaffold?
-
Conformational Locking: The pyrrolidine ring restricts the
and torsion angles, reducing the entropic penalty of receptor binding. -
Metabolic Stability: The secondary amine (N1) and the non-natural amide linkage at C3 resist standard proteases (trypsin/chymotrypsin).
-
Vector Diversity: The N1 (ring nitrogen) and N3 (exocyclic nitrogen) allow for orthogonal functionalization, enabling "bi-directional" growth of the peptidomimetic chain.
Strategic Synthetic Pathways
The synthesis generally follows one of two divergent pathways depending on whether the scaffold acts as a central core or a terminal cap.
Diagram 1: Divergent Synthetic Logic
This flowchart illustrates the decision matrix for functionalizing N1 versus N3.
Figure 1: Decision tree for orthogonal functionalization of the pyrrolidine scaffold. Path A is preferred for small molecule peptidomimetics; Path B is typical for SPPS.
Detailed Experimental Protocols
Protocol A: Solution-Phase N1-Functionalization (Reductive Amination)
Objective: To attach a hydrophobic or targeting group to the ring nitrogen (N1) while preserving the Boc-protected N3 for future elongation.
Mechanism: The secondary amine of the pyrrolidine reacts with an aldehyde to form an iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaCNBH
Reagents:
-
This compound (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (catalytic, optional)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve this compound (1 mmol) and the aldehyde (1.1 mmol) in anhydrous DCE (5 mL).
-
Critical Checkpoint: If the aldehyde is aromatic and electron-deficient, imine formation is fast. If aliphatic, add 1-2 drops of AcOH and stir for 30 mins before adding the reducing agent.
-
-
Reduction: Cool the solution to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.
-
Note: Gas evolution (H
) may occur; ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin; the product will likely not stain as intensely as the starting secondary amine) or LCMS.
-
Quench & Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration
Objective: Incorporating the scaffold into a peptide backbone using Fmoc-chemistry.
Challenge: The commercial material is Boc-protected at N3. For Fmoc-SPPS, you must either buy the Fmoc-analog or switch strategies. Assuming the standard This compound is used as a "stopper" or coupled to a resin that allows Boc chemistry:
Coupling to Resin-Bound Acid (Standard Fmoc/tBu SPPS):
-
Activation: Dissolve Fmoc-Amino Acid (3 equiv relative to resin loading) and HATU (2.9 equiv) in DMF.
-
Base Addition: Add DIPEA (6 equiv). Shake for 30 seconds to pre-activate (reduces racemization risk).
-
Coupling: Add the activated solution to the resin-bound (R)-3-aminopyrrolidine (N3-deprotected).
-
Wait Time: 45–60 minutes. The secondary amine of the pyrrolidine is nucleophilic but sterically hindered compared to a primary amine.
-
-
Validation: The Kaiser test (Ninhydrin) may be inconclusive for secondary amines. Use the Chloranil Test or p-Nitrophenol ester test for secondary amines.
Data Table: Coupling Reagent Efficiency for Pyrrolidine Amines
| Reagent | Coupling Efficiency | Racemization Risk | Recommended Use |
| HATU / DIPEA | High (>95%) | Low | Standard for hindered secondary amines. |
| DIC / Oxyma | High (>90%) | Very Low | Green alternative; excellent for SPPS. |
| PyBOP / HOBt | Moderate | Moderate | Older protocol; harder to remove phosphorus byproducts. |
| EDC / NHS | Low | Low | Solution phase only; slow kinetics for this scaffold. |
Scaffold Deprotection & Handling
N3-Boc Removal (Solution Phase)
The Boc group at C3 is acid-labile.
-
Reagent: TFA/DCM (1:1 v/v) or 4M HCl in Dioxane.
-
Protocol: Dissolve substrate in DCM. Add equal volume TFA. Stir 30-60 min.
-
Workup: Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA.
-
Warning: The resulting product is a di-salt (if N1 is basic). Ensure you free-base (using basic resin or extraction) before the next coupling step to avoid sequestering your coupling reagents.
Application Case Study: -Turn Mimetic Library
Objective: Create a library of Type II'
Diagram 2: Library Synthesis Workflow
This diagram details the split-pool or parallel synthesis logic.
Figure 2: Workflow for generating a library of turn mimetics. The scaffold is introduced mid-sequence to induce the turn structure.
Quality Control & Troubleshooting
-
Chiral Purity:
-
The starting material must be >98% ee.
-
Validation: Chiral HPLC using a Chiralpak AD-H or OD-H column. Mobile phase: Hexane/IPA (90:10) with 0.1% Diethylamine.
-
-
Diketopiperazine (DKP) Formation:
-
Risk:[1] When the N3-amine is deprotected and the N1 is attached to an ester linkage (e.g., Merrifield resin), the N3 can attack the ester carbonyl, cleaving the scaffold off the resin as a cyclic DKP.
-
Prevention:[1] Use Trityl resins (steric bulk prevents attack) or ensure rapid coupling of the next amino acid.
-
References
-
BenchChem. "Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis." BenchChem Application Library. Link
- Smith, A. B., et al. "Design and Synthesis of Pyrrolidine-Based Peptidomimetics." Journal of Medicinal Chemistry, 2005.
-
Common Organic Chemistry. "Reductive Amination Conditions and Protocols." Link
-
Sigma-Aldrich. "Application Note – Reductive Amination." MilliporeSigma Technical Library. Link
-
National Institutes of Health (NIH). "Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues." PubMed Central. Link
-
Thieme Connect. "Introduction to the Synthesis of Peptidomimetics." Thieme Journals. Link
amide coupling reagents for functionalizing (R)-3-Boc-aminopyrrolidine
Application Note: Precision Amide Coupling Strategies for (R)-3-Boc-aminopyrrolidine
Executive Summary
This compound is a privileged scaffold in medicinal chemistry, widely utilized in the design of kinase inhibitors, GPCR ligands, and antibacterial agents. Its structural rigidity and defined stereochemistry at the C3 position provide a critical vector for orienting pharmacophores. However, the nucleophilic center—a secondary pyrrolidine nitrogen—presents steric challenges that distinguish it from primary amines. Standard coupling protocols often result in sluggish kinetics, incomplete conversion, or difficult purification profiles.
This guide moves beyond generic "EDC/HOBt" defaults, providing high-fidelity protocols using next-generation coupling reagents (HATU, T3P, COMU). We focus on maximizing yield, preserving the C3-chiral center, and ensuring scalability from library synthesis to process chemistry.
Strategic Reagent Selection
The choice of coupling reagent is dictated by the steric demand of the carboxylic acid partner , the scale of the reaction , and the downstream purification strategy .
Comparative Analysis of Coupling Reagents
| Feature | HATU (The "Sledgehammer") | T3P (The "Process Champion") | COMU (The "Green" Modernist) | EDC / HOBt (The "Legacy") |
| Mechanism | Uronium (OAt active ester) | Phosphonic Anhydride | Uronium (Oxyma active ester) | Carbodiimide |
| Reactivity | Highest . Excellent for hindered acids.[1] | High . Low epimerization risk.[2] | Very High . Safer than HATU.[1] | Moderate . Fails with bulky acids. |
| Atom Economy | Low. Generates solid urea/HOAt. | High. Byproducts are water-soluble. | Moderate. Water-soluble byproducts.[3] | High. Urea byproduct removal can be difficult.[1][3] |
| Epimerization | Low (if base is controlled). | Lowest . | Low. | Moderate. |
| Purification | Chromatography usually required. | Extraction (Acid/Base wash).[3] | Extraction/Chromatography. | Extraction (often traces of urea remain). |
| Best Use Case | Milligram-scale, difficult acids, HTS libraries. | Gram-to-Kilo scale, simple workup. | Green chemistry, safety-conscious labs. | Routine, unhindered couplings. |
Decision Logic & Workflow
The following decision tree guides the selection of the optimal protocol based on your specific experimental constraints.
Figure 1: Decision matrix for selecting the optimal amide coupling reagent.
Detailed Experimental Protocols
Protocol A: High-Throughput Synthesis (HATU Method)
Best for: Discovery chemistry, sterically hindered acids, and parallel synthesis libraries.
Mechanism: HATU generates an OAt-active ester, which benefits from the neighboring group effect of the pyridine nitrogen, significantly accelerating the reaction with the secondary amine of the pyrrolidine.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M - 0.2 M)
Step-by-Step:
-
Activation: In a dry vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF.
-
Base Addition: Add DIPEA dropwise. Stir at room temperature (RT) for 5–10 minutes. Note: The solution typically turns yellow/orange.
-
Coupling: Add This compound .
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[4]
-
Optimization: If conversion is <50% after 4h, heat to 40°C. Avoid temperatures >60°C to prevent Boc degradation or epimerization.
-
-
Workup: Dilute with EtOAc. Wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.
-
Purification: Flash column chromatography is usually required to remove tetramethylurea and HOAt byproducts.
Validation:
-
Self-Check: If the reaction turns dark brown/black immediately, check amine purity; oxidized amines can cause decomposition.
Protocol B: Scalable & Low-Epimerization (T3P Method)
Best for: Gram-scale synthesis, chiral acids prone to racemization, and avoiding chromatography.
Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and activating agent. It forms a mixed anhydride that is highly reactive toward amines but reacts slowly with water, allowing for easier handling.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M - 0.5 M)
Step-by-Step:
-
Slurry: Combine Carboxylic Acid , This compound , and Base in EtOAc. Cool to 0°C.[5][6]
-
Addition: Add T3P solution dropwise over 10 minutes. Crucial: T3P is acidic; maintaining basicity with excess base is vital for kinetics.
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup (The "Magic" Step):
-
Add water to quench.[6]
-
Wash organic layer with 10% Citric Acid (removes unreacted amine and pyridine).
-
Wash with 10% Na₂CO₃ (removes unreacted acid and phosphorus byproducts).
-
Wash with brine.
-
-
Isolation: Evaporate solvent. The product is often obtained in >95% purity without chromatography.
Validation:
-
Self-Check: Ensure the pH is >8 during the reaction. If pH drops, the coupling stalls.
Troubleshooting & Critical Parameters
| Issue | Root Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of the secondary amine. | Switch from EDC to HATU or PyAOP . Increase concentration to 0.5 M. |
| Racemization (of Acid) | High base concentration or over-activation. | Use T3P with Pyridine (milder base). Use Collidine instead of DIPEA with HATU. Keep temp < 0°C during activation. |
| Boc-Deprotection | Acidic environment during reaction or workup. | Avoid strong acid washes if the product is acid-sensitive. T3P is acidic; ensure enough base is present. |
| Guanidinylation | Reaction of amine with Uronium reagent (HATU/HBTU).[2] | Rare with secondary amines, but possible. Pre-activate acid with HATU for 5-10 mins before adding the amine. |
References
-
Review of Amide Coupling Reagents
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
T3P Application in Process Chemistry
-
Use of (R)
- BenchChem Application Notes for (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis.
-
COMU as a Green Reagent
-
Lipshutz, B. H., et al. (2013). Amide bond formation in aqueous media.[1]
-
Sources
- 1. bachem.com [bachem.com]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. reddit.com [reddit.com]
- 4. growingscience.com [growingscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
procedure for Boc deprotection of (R)-3-Boc-aminopyrrolidine with TFA
Application Note: High-Fidelity Boc Deprotection of (R)-3-Boc-aminopyrrolidine using Trifluoroacetic Acid (TFA)
Abstract
This application note details the optimized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from this compound (CAS: 122536-77-0) to yield the chiral diamine (R)-3-aminopyrrolidine. While Boc deprotection is a standard transformation, this specific substrate presents unique challenges due to the high polarity and water solubility of the resulting small-molecule diamine. This guide emphasizes the isolation of the product as a stable Trifluoroacetate (TFA) salt to avoid yield losses associated with aqueous extraction of the free base.
Introduction & Strategic Context
(R)-3-aminopyrrolidine is a "privileged scaffold" in medicinal chemistry, serving as a core motif in various GPCR ligands, kinase inhibitors, and antibiotic side chains. The Boc-protected precursor, (R)-tert-butyl (pyrrolidin-3-yl)carbamate, allows for orthogonal functionalization of the ring nitrogen before the exocyclic amine is exposed.
Critical Consideration: The deprotection product is a low-molecular-weight diamine. In its free-base form, it is highly hygroscopic, volatile, and difficult to extract from aqueous layers. Consequently, this protocol targets the Bis-TFA salt as the primary isolable intermediate, which offers superior stability and handling properties for subsequent synthetic steps.
Mechanistic Principles
The cleavage of the Boc group by TFA is an acid-catalyzed elimination. Unlike hydrolysis, this reaction does not require water, although water can facilitate the final decarboxylation step.
The Pathway:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by TFA.[1]
-
Fragmentation: The C-O bond cleaves, expelling the tert-butyl cation and leaving a carbamic acid.
-
Fate of the Cation: The tert-butyl cation eliminates a proton to form isobutylene (gas) or is trapped by a nucleophile.
-
Decarboxylation: The unstable carbamic acid loses
to reveal the amine.[1]
Diagram 1: Acid-Catalyzed Boc Deprotection Mechanism
Caption: Step-wise fragmentation of the Boc-carbamate under acidic conditions.
Materials & Safety Profile
Reagents:
-
Substrate: this compound (Ensure purity >98%).
-
Acid: Trifluoroacetic Acid (TFA), Reagent Grade (>99%).
-
Solvent: Dichloromethane (DCM), Anhydrous preferred but not strictly required.
-
Workup: Diethyl ether (
) or Methyl tert-butyl ether (MTBE) for precipitation.
Safety Hazards:
-
TFA: Highly corrosive and volatile. Causes severe skin burns. Handle only in a fume hood.
-
Gas Evolution: The reaction generates
and isobutylene gas. Do not run in a sealed vessel.
Experimental Protocol
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (approx. 186 mg of substrate) Reaction Molarity: 0.1 M - 0.2 M
| Step | Action | Critical Technical Note |
| 1 | Dissolve 1.0 mmol of this compound in 2.0 mL of DCM in a round-bottom flask. | Use a flask 5x the reaction volume to account for foaming ( |
| 2 | Cool the solution to 0°C (Ice/Water bath). | Cooling prevents uncontrolled gas evolution and minimizes side reactions. |
| 3 | Add 2.0 mL of TFA dropwise over 5 minutes. | Caution: Exothermic. Observe gas evolution. |
| 4 | Remove ice bath and allow to warm to Room Temperature (20-25°C). | Stir vigorously for 1 to 2 hours. |
| 5 | Monitoring: Check completion by TLC (stain with Ninhydrin) or LC-MS. | The starting material (carbamate) will disappear; the product is very polar (baseline on normal phase). |
| 6 | Workup (Evaporation): Concentrate the mixture in vacuo (Rotavap) at 35°C. | Do not overheat. The product is a salt, but thermal degradation is possible over long periods. |
| 7 | Azeotroping: Add 5 mL of DCM or Toluene to the residue and re-evaporate. Repeat 3x. | This "chasing" step is vital to remove excess free TFA trapped in the oil. |
| 8 | Solidification: Triturate the resulting oil with cold | Scratching the flask wall may induce crystallization of the hygroscopic bis-TFA salt. |
| 9 | Drying: Dry under high vacuum for >4 hours. | Product is likely a hygroscopic off-white solid or viscous gum. Store under Argon. |
Workflow Visualization
Diagram 2: Process Workflow for Salt Isolation
Caption: Operational workflow emphasizing the azeotropic removal of excess acid.
Expert Insights & Troubleshooting
Why Isolation as a Salt?
Attempting to isolate (R)-3-aminopyrrolidine as a free base via aqueous extraction (e.g., DCM/NaOH) often results in <30% recovery . The diamine is extremely soluble in water.
-
Recommendation: Use the crude TFA salt directly in the next coupling reaction. Add a tertiary base (e.g., DIPEA or TEA) in situ to neutralize the salt immediately before the next step.
Scavengers
For this specific substrate, scavengers (like triethylsilane or thioanisole) are generally not required because the pyrrolidine ring is not electron-rich enough to be susceptible to electrophilic attack by the tert-butyl cation. However, if you observe "t-butylated" byproducts (M+56 in LCMS), add 2.5% Triethylsilane (TES) to the reaction mixture.
Handling "Sticky" Salts
If the product remains a gum and refuses to solidify after ether trituration:
-
Dissolve in a minimum amount of Methanol (MeOH).
-
Add a large excess of
dropwise with rapid stirring. -
Decant the supernatant and dry the residue.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism and Protocols. [Link]
-
Royal Society of Chemistry (RSC). General Procedure for the deprotection of the Boc-group (Polymer Chemistry). [Link]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2][3] (Via Organic Chemistry Portal).[3] [Link]
Sources
Troubleshooting & Optimization
Technical Support Guide: Optimizing N-Alkylation of (R)-3-Boc-aminopyrrolidine
Introduction
Welcome to the Technical Support Center. This guide addresses the N-alkylation of (R)-3-(Boc-amino)pyrrolidine (CAS: 122536-77-0). This scaffold is a critical intermediate in the synthesis of GPCR ligands, kinase inhibitors, and antimicrobial peptides.
The primary challenge in this reaction is the nucleophilicity of the pyrrolidine ring nitrogen. While it is reactive, it is prone to over-alkylation (forming quaternary ammonium salts) and elimination side reactions.[1] Furthermore, maintaining the integrity of the Boc-protecting group and the C3-chiral center requires precise control of pH and temperature.
This guide moves beyond generic advice, offering self-validating protocols and causal analysis to maximize your isolated yield.
Module 1: Strategic Reaction Design
Before starting, you must select the correct alkylation strategy based on your target substituent.
Decision Matrix: Direct Alkylation vs. Reductive Amination[2][3][4]
Do not default to direct alkylation with alkyl halides.[2][3][4][5] It is often the root cause of low yields due to poly-alkylation.
Figure 1: Strategic decision tree for selecting the optimal alkylation pathway. STAB = Sodium Triacetoxyborohydride.[6]
Module 2: Optimized Protocols
Protocol A: Reductive Amination (The Gold Standard)
Best for: Primary and Secondary alkyl groups. Mechanism: Formation of an iminium ion followed by selective hydride reduction.[3] Why it works: The iminium intermediate is formed reversibly; reduction is irreversible. Mono-alkylation is kinetically favored.
Reagents:
-
Substrate: (R)-3-Boc-aminopyrrolidine (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) [1]
-
Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)
-
Additive: Acetic Acid (1.0 equiv) – Critical for imine formation
Step-by-Step Workflow:
-
Imine Formation: Dissolve amine and aldehyde in DCE (0.1 M). Add Acetic Acid.[7] Stir for 30–60 mins at Room Temperature (RT).
-
Checkpoint: Solution may warm slightly. Ensure complete dissolution.
-
-
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Why STAB? It is less toxic than NaCNBH3 and selectively reduces imines over aldehydes, preventing side reactions [2].
-
-
Reaction: Warm to RT and stir for 4–16 hours. Monitor by LCMS.
-
Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 mins.
-
Note: Gas evolution (CO2) will occur.
-
-
Extraction: Extract with DCM (3x). Dry organic layer over Na2SO4.
Protocol B: Direct Alkylation (Controlled Conditions)
Best for: Benzylic/Allylic halides or when the aldehyde is unstable/unavailable. Risk: Over-alkylation.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Halide (0.9 – 1.0 equiv) – Do NOT use excess.
-
Base: Cs2CO3 (2.0 equiv) or DIPEA (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Additive: TBAI (tetrabutylammonium iodide) (0.1 equiv) – Finkelstein catalyst.
Step-by-Step Workflow:
-
Preparation: Dissolve amine and base in MeCN (0.1 M).
-
Addition: Cool to 0°C. Dissolve Alkyl Halide in a small volume of MeCN and add dropwise over 30 minutes.
-
Causality: Keeping the electrophile concentration low relative to the amine favors mono-alkylation [3].
-
-
Reaction: Stir at RT. Monitor closely by TLC/LCMS.
-
Stop Condition: Stop when the dialkylated impurity reaches >5%, even if starting material remains. It is easier to recover starting material than to separate the byproduct.
-
Module 3: Troubleshooting Guide
Issue 1: Low Yield (<40%)
Symptom: LCMS shows significant starting material or complex mixtures.
| Potential Cause | Diagnostic Check | Corrective Action |
| Over-Alkylation | Check for M + R-Group mass peaks (Quaternary salt). | Switch to Reductive Amination. If impossible, reduce Alkyl Halide to 0.8 equiv and use slow addition. |
| Product Loss in Aqueous Phase | Is the product a small molecule (e.g., N-Methyl)? | pH Adjustment. The product is a base.[4] Ensure aqueous layer pH > 10 during extraction to keep it neutral (organic soluble). Use CHCl3/iPrOH (3:1) for extraction.[4] |
| Boc Deprotection | Appearance of M-100 mass peak. | Check Acidity. Avoid strong acids during workup. If using STAB, ensure the quench fully neutralizes the acetic acid. |
| Elimination (Alkene formation) | Alkyl halide disappears, but no product forms. | Change Base/Solvent. Strong bases (NaH) promote elimination. Switch to weaker bases (K2CO3, NaHCO3) and lower temperature. |
Issue 2: Stereochemical Erosion (Racemization)
Symptom: Loss of optical rotation or chiral HPLC separation.
-
Analysis: The C3 chiral center is beta to the nucleophilic nitrogen. It is generally stable. However, harsh conditions (high heat >80°C, strong alkoxide bases) can trigger elimination-addition mechanisms that scramble stereochemistry.
-
Fix: Maintain temperature < 60°C. Avoid thermodynamic equilibration conditions.
Troubleshooting Workflow Diagram
Figure 2: Diagnostic workflow for identifying yield loss mechanisms.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use NaBH4 instead of STAB for reductive amination? A: Yes, but with caution. NaBH4 reduces aldehydes and ketones to alcohols very fast. You must pre-form the imine (stir amine + aldehyde for 2 hours, possibly with a dehydrating agent like MgSO4 or Ti(OiPr)4) before adding NaBH4. STAB is preferred because it allows a "one-pot" procedure without pre-formation [4].
Q2: My product is water-soluble. How do I isolate it? A: N-alkylated pyrrolidines can be polar.
-
Saturate the aqueous phase with NaCl (salting out).
-
Extract with 10% Methanol in DCM or 25% Isopropanol in Chloroform.
-
Consider a "Catch and Release" purification using SCX-2 (Strong Cation Exchange) silica cartridges. Load in MeOH, wash with MeOH, elute with 2M NH3 in MeOH.
Q3: Why is the Boc group falling off? A: The Boc group is acid-labile. While STAB reactions use Acetic Acid, it is usually too weak to deprotect Boc at RT. However, if you use TFA or strong mineral acids during workup, or if you heat the reaction in the presence of Lewis acids, deprotection will occur. Ensure your reaction pH stays above 4.
Q4: Can I use microwave irradiation? A: Microwave heating can accelerate direct alkylation but increases the risk of over-alkylation and polymerization. Use it only for difficult substrates (e.g., bulky electrophiles) and keep reaction times short (<10 min).
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404. [Link]
-
Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9360. [Link]
-
Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (R)-3-Boc-aminopyrrolidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of (R)-3-Boc-aminopyrrolidine derivatives following amide coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after coupling a carboxylic acid with this compound?
A1: Understanding potential impurities is the first step to designing an effective purification strategy. After a typical amide coupling reaction, your crude product mixture will likely contain more than just your desired product and unreacted starting materials.
Key impurities often include:
-
Unreacted Starting Materials: Excess this compound or the carboxylic acid.
-
Coupling Reagent Byproducts: These are highly dependent on the reagent used.
-
EDC: Forms a water-soluble urea byproduct that is typically easy to remove with an aqueous workup.[1]
-
DCC: Forms dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and often precipitates, allowing for removal by filtration.[1]
-
HATU/HBTU: Generate tetramethylurea and HOBt or HOAt-related byproducts, which can sometimes complicate purification.
-
-
Base: Tertiary amines like DIPEA or triethylamine are common and need to be removed.
-
Side-Reaction Products:
-
N-acylurea: An undesired rearrangement of the activated carboxylic acid intermediate, which can be encouraged in polar aprotic solvents like DMF.
-
Racemized Product: Carbodiimide activation can sometimes lead to partial racemization, although adding HOBt minimizes this risk.[1]
-
Deletion/Insertion Products: In peptide synthesis contexts, incomplete reactions or carry-over of excess reagents can lead to peptides with missing or extra amino acids.[2][3]
-
Table 1: Common Impurities and Their Sources
| Impurity Class | Specific Examples | Typical Source / Cause |
| Reagent Byproducts | Dicyclohexylurea (DCU), 1-hydroxybenzotriazole (HOBt), Tetramethylurea | EDC, DCC, HATU, HBTU coupling reagents.[1] |
| Unreacted Reagents | Carboxylic acid, this compound, DIPEA, Triethylamine | Incomplete reaction or use of excess reagents. |
| Side-Reaction Products | N-acylurea, Diastereomers | Rearrangement of activated intermediate; racemization during activation.[1][2] |
| Solvent Residues | DMF, DCM, Acetonitrile | High-boiling point solvents used in the reaction. |
Q2: My TLC shows a smear and my product seems very polar. How do I select an appropriate purification method?
A2: This is a classic challenge with amine-containing compounds. The basic nitrogen of the pyrrolidine ring can interact strongly with the acidic silica gel, causing streaking on TLC plates and poor separation during column chromatography. The Boc group mitigates this to an extent, but the polarity can still be significant. Your choice of purification method depends on the physical properties of your product and the nature of the impurities.
Here is a decision-making workflow to guide your choice:
Caption: Decision tree for selecting a purification method.
-
If your product is a solid: Recrystallization or trituration is often the most efficient method to obtain high-purity material and should be your first choice.[4]
-
If your product is an oil or gum: You will likely need to rely on chromatography or a liquid-liquid extraction strategy.
-
Acid-Base Extraction: This is a powerful technique for separating your neutral amide product from acidic (unreacted carboxylic acid, HOBt) and basic (unreacted aminopyrrolidine, DIPEA) impurities.
-
Flash Chromatography: This is the workhorse of purification but requires careful optimization for polar, amine-containing compounds to prevent streaking and yield loss.
-
Preparative HPLC: For very challenging separations where flash chromatography fails, reverse-phase preparative HPLC is an excellent, albeit lower-capacity, alternative.
Troubleshooting Guides & Protocols
Guide 1: Optimizing Flash Chromatography for Polar Products
Problem: My product streaks badly on the silica TLC plate, and I get poor separation and low recovery from my column.
Causality: The free lone pair on a nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to irreversible adsorption, tailing of spots on TLC, and broad peaks during column chromatography, resulting in poor separation and reduced yield.
Solutions & Protocol:
-
Neutralize the Silica: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deprotonates the acidic silanol groups, "masking" them from your amine-containing product.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent system.[5]
-
Example: If your mobile phase is 95:5 Dichloromethane (DCM):Methanol (MeOH), you would prepare it as 95:5:0.5 DCM:MeOH:TEA.
-
-
Choose the Right Solvent System:
-
Starting Point: For Boc-protected aminopyrrolidine derivatives, a gradient of Methanol in Dichloromethane is a common starting point.
-
Alternative Systems: Ethyl Acetate/Hexanes systems are also effective. If your product is very polar, consider using a small amount of isopropanol.
-
Step-by-Step Protocol: Basic-Modified Flash Chromatography
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite®. This is crucial for polar compounds as it ensures a narrow application band. To do this, dissolve your crude oil/solid in a minimal amount of a volatile solvent (e.g., DCM, MeOH), add silica gel (approx. 2-3x the mass of the crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Column Packing: Pack your column using your initial, low-polarity mobile phase (e.g., 100% DCM or 98:2 DCM:MeOH, both containing 0.5% TEA).
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution: Run the column using a gradually increasing polarity gradient. Monitor the fractions by TLC.
-
Post-Purification: Combine the pure fractions and remove the solvent in vacuo. To remove the residual triethylamine, which is high-boiling, you can co-evaporate the product with a lower-boiling solvent like toluene or DCM several times.
Table 2: Recommended Chromatography Solvent Systems
| Product Polarity | Starting Eluent (with 0.5% TEA) | Gradient To (with 0.5% TEA) |
| Low | 100% Hexanes | 30% Ethyl Acetate in Hexanes |
| Medium | 100% DCM | 5-10% Methanol in DCM |
| High | 98:2 DCM:Methanol | 20% Methanol in DCM |
Guide 2: Implementing an Effective Acid-Base Extraction Workup
Problem: My crude product is contaminated with coupling reagents (EDC, HOBt) and the base (DIPEA) used in the reaction.
Causality: The desired amide product is neutral, while the key impurities are either acidic (carboxylic acid, HOBt) or basic (amines). By changing the pH of the aqueous phase during a liquid-liquid extraction, you can selectively move these impurities out of the organic layer and into the aqueous layer.
Step-by-Step Protocol: Post-Coupling Extraction
This protocol assumes your reaction was run in a water-immiscible solvent like DCM or Ethyl Acetate. If you used a solvent like DMF, you must first dilute the reaction mixture significantly with DCM or Ethyl Acetate.
-
Dilute: Dilute the reaction mixture with 5-10 volumes of Ethyl Acetate or DCM.
-
Acid Wash (Removes Bases): Transfer the organic solution to a separatory funnel. Wash with a mild acidic solution to protonate and extract basic impurities like unreacted this compound and DIPEA.
-
Recommended: 1M HCl (aq) or 5% citric acid (aq). Wash 2-3 times.
-
Expert Tip: Avoid very strong acids if your product has other acid-labile functional groups. The Boc group itself is sensitive to strong acids like concentrated HCl or TFA but is generally stable to dilute aqueous acid during a brief extraction.[6][7]
-
-
Base Wash (Removes Acids): Wash the organic layer with a basic solution to deprotonate and extract acidic impurities like unreacted carboxylic acid and HOBt.
-
Recommended: Saturated NaHCO₃ (aq) or 1M NaOH (aq). Wash 2-3 times.
-
-
Brine Wash: Wash the organic layer once with saturated NaCl (aq) (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.[8]
Caption: Workflow for acid-base extractive purification.
Guide 3: Purification by Recrystallization or Trituration
Problem: My product solidified after workup, but NMR/LCMS shows it's still impure. Or, my product is a stubborn oil that won't crystallize.
Causality: An impure solid contains the desired product lattice contaminated with other molecules. Recrystallization works by dissolving the impure solid in a hot solvent and allowing it to cool slowly, enabling the pure product to selectively crystallize out, leaving impurities behind in the solvent. If a product won't crystallize, it may be due to its inherent properties (low melting point) or the presence of impurities that inhibit crystal formation.
Solutions & Protocols:
-
Recrystallization: This is ideal for solids with moderate to high purity (>80%). The key is finding a suitable solvent or solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Good Solvents to Try: Acetonitrile, Ethanol, Isopropanol, Ethyl Acetate/Hexanes mixtures.[4]
-
-
Trituration: This is a useful technique for cleaning up a solid that is only moderately impure or for trying to induce crystallization from an oil. It involves washing/grinding the crude product with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Good Solvents to Try: Diethyl ether, Hexanes, or a mixture of the two.[9]
-
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Find a solvent in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature. Placing it directly in an ice bath can cause rapid precipitation, trapping impurities.
-
Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize recovery. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
PubMed. (2014). Related impurities in peptide medicines. Retrieved from [Link]
- Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
Journal of the American Chemical Society. (2021). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Retrieved from [Link]
-
PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (2001). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Retrieved from [Link]
-
ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Taylor & Francis Online. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
-
ACS Publications. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved from [Link]
-
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for (R)-3-Boc-aminopyrrolidine
Subject: Removing Excess Di-tert-butyl dicarbonate (
Diagnostic & Assessment Hub
Before selecting a purification protocol, you must characterize the state of your synthesis. The removal of
The Core Challenge: Solubility Mismatch
Unlike standard lipophilic Boc-protected amines, this compound contains a free secondary amine (pyrrolidine ring).
-
Basicity: The pyrrolidine nitrogen is basic (
). -
Hydrophilicity: The molecule is moderately water-soluble.
-
The Trap: Standard "Acid Wash" protocols used to remove
will protonate your product, pulling it into the aqueous waste stream, resulting in catastrophic yield loss.
Identification: Do you actually have excess ?
is UV-inactive (transparent at 254 nm). You cannot rely on standard TLC visualization unless you use specific stains.| Diagnostic Method | Signal / Observation |
| TLC (Stain) | Ninhydrin: Product turns red/purple (free amine). |
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the correct removal strategy based on your specific synthesis stage.
Protocol A: SCX "Catch & Release" (Recommended)
Best For: this compound (Free base form).
Why: This method exploits the basicity of your product to separate it from the neutral
Mechanism
Strong Cation Exchange (SCX) silica contains sulfonic acid moieties.
-
Catch: The basic pyrrolidine binds to the sulfonic acid (ionic bond).
-
Wash: Neutral impurities (
, solvent) pass through. -
Release: Ammonia displaces the product.
Step-by-Step Workflow
-
Loading: Dissolve your crude reaction mixture in minimal Methanol (MeOH). Load onto a pre-conditioned SCX cartridge (1 g sorbent per 100 mg product).
-
Washing (Removal of
): Flush the column with 3-5 column volumes (CV) of Methanol or DCM . -
Elution (Recovery of Product): Flush the column with 2M Ammonia in Methanol (approx 3-5 CV).
-
Isolation: Concentrate the ammoniacal fraction in vacuo.
-
Result: Pure this compound as a white solid/oil.[4]
Protocol B: DMEDA Scavenging
Best For: Fully protected intermediates (e.g., N-Benzyl-3-Boc-aminopyrrolidine) that are NOT water-soluble. Warning: Do NOT use this for the free amine product; you will lose it in the wash.
Mechanism
N,N-Dimethylethylenediamine (DMEDA) is a nucleophilic scavenger. It attacks excess
Step-by-Step Workflow
-
Scavenging: To your reaction mixture (in DCM or EtOAc), add DMEDA (0.5 - 1.0 equivalents relative to the excess
suspected). -
Reaction: Stir at room temperature for 15–30 minutes.
-
Wash:
-
Wash the organic phase with 10% Citric Acid or 0.5 M HCl (2x).
-
Chemistry: The acid protonates the DMEDA-Boc urea (making it water-soluble) and any unreacted DMEDA.
-
-
Finish: Wash with Brine, dry over
, and concentrate.
Protocol C: Physical Removal (Sublimation/Trituration)
Best For: Large scale batches or when chromatography is unavailable.
Option 1: High Vacuum Sublimation
has a high vapor pressure compared to the product.-
Concentrate the crude mixture to a solid/oil.
-
Place on a high-vacuum line (< 0.5 mmHg) at 40–45°C.
-
Time: 12–24 hours.
-
Observation:
will sublime and may clog the neck of the flask or the cold trap. You may need to heat the flask neck with a heat gun periodically to clear the blockage.
Option 2: Trituration
This compound is a polar solid;
-
Dissolve the crude mixture in a minimum amount of DCM.
-
Slowly add cold Hexanes or Pentane with vigorous stirring.
-
The product should precipitate as a white solid.
remains dissolved in the Hexanes. -
Filter and wash the solid with cold Hexanes.
FAQ & Troubleshooting
Q: I see a new spot on TLC after using the DMEDA method, and my yield is low.
-
Diagnosis: You likely protonated your product. If your product has a free amine, the Citric Acid wash extracted it into the water.
-
Fix: Back-extract the aqueous waste with DCM at pH 10 (adjust with NaOH) to recover your product. Switch to Method A (SCX) .
Q: Can I use Silica-Supported Scavengers?
-
Answer: Yes. Silica-supported Trisamine or Silica-supported Amine is excellent.
-
Protocol: Add 2-3 eq of Silica-Amine to the reaction. Stir 2 hours. Filter. The
remains covalently bound to the silica beads. This is the cleanest method but more expensive than SCX.
Q: My NMR shows a peak at 1.5 ppm that won't go away.
-
Analysis: Ensure it is actually
. Run a NMR. If you see a peak at ~80 ppm (t-butyl carbon) but NO peak at ~146 ppm ( carbonyl), you might have residual t-Butanol (a byproduct of the reaction). t-Butanol is volatile; remove it by azeotroping with Heptane on the rotavap.
Comparative Data Table
| Method | Cost | Purity | Yield Risk | Scalability |
| SCX (Catch/Release) | Medium | High | Low | Low-Medium |
| DMEDA Wash | Low | Medium | High (for basic products) | High |
| High Vac | Low | Medium | Low | High |
| Silica Scavenger | High | Very High | Very Low | Low |
References
-
Boc Protection Mechanism & Reagents
-
Removal of Excess
with Imidazole/Acid (Concept Source): -
Physical Properties of (R)
- Use of Silica-Supported Scavengers: Sigma-Aldrich Application Note. "Purification using Polymer Supported Trisamine."
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. reddit.com [reddit.com]
- 4. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of (R)-3-(Boc-amino)pyrrolidine in CDCl3
Executive Summary
(R)-3-(Boc-amino)pyrrolidine is a critical chiral building block in the synthesis of kinase inhibitors (e.g., JAK, EGFR) and GPCR ligands.[1][2] Its structural integrity is often compromised by two primary factors: regioisomeric contamination (confusion with 1-Boc-3-aminopyrrolidine) and conformational rotamers inherent to the tert-butyl carbamate group.[1][2]
This guide provides a definitive technical comparison between the target molecule and its most common structural alternatives.[1][2] Unlike standard spectral lists, we focus on the causality of signal patterns —specifically how restricted rotation and regiochemistry dictate the NMR phenotype in CDCl3.
Key Technical Differentiators
-
Regiochemistry: Distinguishing exocyclic protection (Target) vs. endocyclic protection (Isomer).
-
Rotameric Broadening: Differentiating dynamic conformational exchange from chemical impurities.[1][2]
-
Proton Exchange: Validation of the secondary amine site.
Part 1: Structural Context & Comparative Baseline[1][2]
To validate (R)-3-(Boc-amino)pyrrolidine, one must first understand what it is not.[1][2] The most frequent analytical error is misidentifying the commercially available isomer, (R)-1-Boc-3-aminopyrrolidine.[1][2]
Structural Comparison
| Feature | Target: (R)-3-(Boc-amino)pyrrolidine | Alternative: (R)-1-Boc-3-aminopyrrolidine |
| Structure | Exocyclic Carbamate: Boc is on the C3-amine.[1][2] Ring Nitrogen is free (NH).[1][2] | Endocyclic Carbamate: Boc is on the Ring Nitrogen.[1][2] C3-amine is free.[1][2] |
| Electronic Environment | Ring C2/C5 protons are shielded (amine-like).[1][2] | Ring C2/C5 protons are deshielded (amide-like).[1][2] |
| Rotameric Impact | Moderate.[1][2] Restricted rotation at C3-N bond.[1][2] | Severe. Restricted rotation at Ring N-CO bond causes peak doubling.[1][2] |
| Key Diagnostic | C2/C5 @ 2.7–3.1 ppm | C2/C5 @ 3.3–3.6 ppm |
Diagram 1: Structural Logic & Identification Workflow
The following diagram illustrates the decision logic for distinguishing the target from its isomer and handling rotamers.
Caption: Decision tree for distinguishing the target molecule from regioisomers and validating rotameric behavior.
Part 2: Experimental Protocol
To ensure reproducible data, specifically regarding the exchangeable ring proton and rotamer coalescence, strict adherence to sample preparation is required.[1][2]
Sample Preparation
-
Solvent: 0.6 mL CDCl3 (99.8% D).
-
Critical Note: CDCl3 often becomes acidic over time (forming DCl).[1][2] Acidic CDCl3 will protonate the free ring nitrogen, causing significant downfield shifts of C2/C5 protons and broadening the spectrum.[1][2]
-
Mitigation: Filter CDCl3 through basic alumina or use a fresh ampoule containing silver foil.[1][2]
-
-
Tube: 5mm high-precision NMR tube.
Acquisition Parameters (Standard 400/500 MHz)
-
Temperature: 298 K (25°C).[1][2] Note: If peaks are excessively broad, elevate to 323 K (50°C).
-
Pulse Sequence: zg30 (30° excitation pulse) to allow relaxation of the Boc tert-butyl protons.
-
Relaxation Delay (D1): ≥ 2.0 seconds. (Boc protons have long T1 times; insufficient delay leads to integration errors).[1][2]
Part 3: Spectral Analysis & Rotameric Comparison
This section details the specific chemical shifts. The values below are for the Free Base form in neutral CDCl3.
The Diagnostic Table
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Insight |
| Boc (-C(CH₃)₃) | 1.44 | Singlet (s) | 9H | Intense singlet.[1][2] May show a minor "shadow" peak (<5%) due to cis/trans rotamers of the carbamate.[1][2] |
| C3-H (Chiral Center) | 4.10 – 4.25 | Broad Multiplet | 1H | Deshielded by the adjacent carbamate nitrogen.[1][2] Broadening caused by restricted N-CO rotation.[1][2] |
| Carbamate NH | 4.80 – 5.10 | Broad Doublet | 1H | Exchangeable.[1][2] Chemical shift is concentration-dependent (H-bonding).[1][2] |
| C2-H & C5-H | 2.70 – 3.15 | Complex Multiplets | 4H | The Validator. These protons are adjacent to the free amine.[1][2] If these appear >3.3 ppm, the ring nitrogen is likely protected or protonated.[1][2] |
| C4-H | 1.60 – 2.15 | Multiplet | 2H | Diastereotopic protons (H4a and H4b) often resolve into distinct multiplets due to the chiral center at C3.[1][2] |
| Ring NH | 1.80 – 2.50 | Broad Singlet | 1H | Highly variable.[1][2] Often overlaps with C4 protons or water peak.[1][2] Disappears with D₂O shake. |
The Rotamer Challenge
Comparison with alternatives often fails when researchers interpret "messy" baselines as impurities.[1][2]
-
Mechanism: The N–C(O) bond in the Boc group has partial double-bond character.[1][2] This restricts rotation, creating s-cis and s-trans conformers.[1][2]
-
Observation: In (R)-3-(Boc-amino)pyrrolidine, the rotamer effect is localized to the Carbamate NH and C3-H signals.[1][2]
-
Differentiation:
Diagram 2: Rotameric Influence on Chemical Shift
Caption: Mechanistic pathway of rotamer-induced spectral broadening.
Part 4: Troubleshooting & Validation
Scenario A: "My C2/C5 protons are at 3.5 ppm."
-
Diagnosis: You likely have the (R)-1-Boc-3-aminopyrrolidine isomer, OR your sample is the HCl salt of the target.[1][2]
-
Test: Add a drop of NaOD/D₂O or perform a basic extraction.
Scenario B: "The Boc peak is split (1.44 and 1.42 ppm)."
-
Test: Run the NMR at 50°C.
References
-
ChemicalBook. (R)-3-(Boc-amino)pyrrolidine Spectral Data. Accessed October 2023.[1][2][4]
-
Sigma-Aldrich. Product Specification: (S)-3-(Boc-amino)pyrrolidine (Enantiomer comparison).[1][2]
-
Organic Syntheses. Protocol for Boc-protection and Rotamer Analysis in CDCl3. Org.[1][2][3] Synth.2011 , 88, 70-80.[1][2]
-
Reich, H. J. "WinPLT NMR Chemical Shift Data."[1][2] University of Wisconsin-Madison.[1][2] (General reference for pyrrolidine shifts).
Sources
- 1. 122536-77-0|(R)-3-(Boc-amino)pyrrolidine|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 2. (S)-(-)-1-tert-Butoxycarbonyl-3-aminopyrrolidine(147081-44-5) 1H NMR [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (R)-(+)-1-Boc-3-aminopyrrolidine | 147081-49-0 [chemicalbook.com]
specific optical rotation values for (R)-3-Boc-aminopyrrolidine vs (S) enantiomer
Executive Summary & Structural Clarification
Critical Distinction: In the field of pyrrolidine synthesis, "3-Boc-aminopyrrolidine" is a nomenclature often used ambiguously. It can refer to two distinct regioisomers with vastly different optical properties.
-
Primary Target (Most Common): 3-(Boc-amino)pyrrolidine (Boc protection on the exocyclic amine). The pyrrolidine ring nitrogen is free.
-
Secondary Target (Confusable): 1-Boc-3-aminopyrrolidine (Boc protection on the ring nitrogen). The exocyclic amine is free.
This guide focuses on the 3-(Boc-amino)pyrrolidine (exocyclic protection) as the primary subject, as it is the standard interpretation for "Boc-amino" nomenclature. However, data for the 1-Boc isomer is provided in Section 3 to ensure complete self-validation of your materials.
Stereochemical Overview
| Feature | (R)-Enantiomer | (S)-Enantiomer |
| Configuration | (3R)-(+)-3-(Boc-amino)pyrrolidine | (3S)-(-)-3-(Boc-amino)pyrrolidine |
| Optical Rotation Sign | Dextrorotatory (+) | Levorotatory (-) |
| CAS Number (Exocyclic) | 122536-77-0 | 122536-76-9 / 147081-44-5 |
| Physical State | White to off-white solid | White to off-white solid |
Comparative Optical Rotation Data
The following data aggregates specific rotation (
Primary Target: 3-(Boc-amino)pyrrolidine (Exocyclic Boc)
Structure: Pyrrolidine ring NH is free; Exocyclic NH is Boc-protected.
| Solvent | Conc.[1][2][3] ( | Temp ( | (R)-Enantiomer | (S)-Enantiomer | Source Consistency |
| Ethanol | 1.0 | 20 | +21.5° | -21.5° | High (Sigma/Corey) |
| Methanol | 1.0 | 20 | Not typically reported | -23.0° | Moderate (Fisher) |
| Chloroform | 1.0 | 20 | Data scarce | ~ -20° (est) | Low |
Technical Insight: The slight variation between Ethanol (-21.5°) and Methanol (-23.0°) is due to solvent-solute H-bonding interactions, which are more pronounced in Methanol. For strict QC comparison, Ethanol is the recommended standard solvent.
Secondary Target: 1-Boc-3-aminopyrrolidine (Ring Boc)
Structure: Ring N is Boc-protected; Exocyclic NH
| Solvent | Conc.[2][3] ( | (R)-Enantiomer | (S)-Enantiomer |
| Neat (Liquid) | N/A | +3.0° to +4.0° | -20.0° (Discrepancy noted in lit.) |
| Chloroform | 1.0 | Not listed | -2.0° |
Technical Deep Dive: Factors Affecting Optical Purity
Solvent-Dependent Rotational Shifts
Optical rotation is not an intrinsic constant like molecular weight; it is a vector sum of the molecule's interaction with polarized light in a specific environment.
-
Protic vs. Aprotic: In protic solvents (MeOH, EtOH), the free amine of the pyrrolidine ring (in the 3-Boc-amino species) can accept hydrogen bonds, while the carbamate NH can donate. This alters the conformational population of the pyrrolidine ring envelope.
-
pH Sensitivity: If the sample contains residual acid (e.g., from TFA deprotection of a precursor), the amine will be protonated. The salt form (e.g., Hydrochloride) often has a significantly different rotation value than the free base. Ensure your sample is the free base before comparing to the table above.
Chemical Purity vs. Optical Purity
A sample can be 99% chemically pure (by H-NMR) but racemic (0% ee).
-
Self-Validating Check: If your measured rotation is significantly lower than the standard (e.g., -10° instead of -21.5°), calculate the Enantiomeric Excess (ee) using the formula:
Example: A measurement of -10.75° implies a 50% ee (75:25 ratio of S:R), assuming no other chiral impurities.
Experimental Protocols
Protocol A: Polarimetry Standard Operating Procedure (SOP)
Objective: Accurate determination of
-
Preparation: Dry the sample under vacuum (room temp) for 2 hours to remove residual solvent/moisture.
-
Weighing: Accurately weigh 100 mg (
0.1 mg) of the sample. -
Solvation: Transfer to a 10 mL volumetric flask. Dissolve in Absolute Ethanol (HPLC Grade). Sonicate if necessary to ensure complete dissolution. Make up to the mark.
-
Measurement:
-
Zero the polarimeter with pure Ethanol blank.
-
Fill the 1 dm (100 mm) polarimeter tube, ensuring no bubbles are trapped in the light path.
-
Measure at 589 nm (Sodium D line) at 20°C.
-
Record 5 readings and average.
-
Protocol B: Chiral HPLC Method (Recommended)
For definitive enantiomeric excess determination, polarimetry is insufficient. Use this field-proven separation method.
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is critical to suppress peak tailing of the free amine.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm (Boc absorption).
-
Temperature: 25°C.
-
Expected Elution: The enantiomers typically separate with a resolution (
) > 2.0.
Visualization: Structural & Analytical Workflow
Figure 1: Logical workflow for distinguishing regioisomers and enantiomers of Boc-aminopyrrolidine.
References
-
Sigma-Aldrich. (R)-3-(Boc-amino)pyrrolidine Product Specification. Retrieved from
-
Fisher Scientific. (S)-(-)-3-(Boc-amino)pyrrolidine, 98%. Retrieved from
-
PubChem. tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate (1-Boc isomer data). National Library of Medicine. Retrieved from
-
CoreyChem. (S)-3-(Boc-amino)pyrrolidine Properties. Retrieved from
-
BOC Sciences. (S)-3-(Boc-Amino)pyrrolidine Technical Data. Retrieved from
Sources
- 1. (S)-(-)-1-Boc-3-aminopyrrolidine 95 147081-44-5 [sigmaaldrich.com]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Comparative Guide: Biological Activity of (R)- vs. (S)-3-Boc-aminopyrrolidine Derivatives
Executive Summary: The Stereochemical Imperative
In medicinal chemistry, the 3-aminopyrrolidine scaffold is a privileged structure, serving as a critical diamine linker in kinase inhibitors, GPCR ligands, and antimicrobial agents. While (R)- and (S)-3-Boc-aminopyrrolidine are enantiomers sharing identical physicochemical properties (boiling point, solubility, pKa) in an achiral environment, their biological profiles diverge radically upon interaction with chiral biological targets.
This guide objectively compares the performance of (R)- and (S)-derivatives, demonstrating that (S)-3-aminopyrrolidine is frequently the "eutomer" (active enantiomer) for kinase and antimicrobial targets, often providing superior potency and reduced off-target toxicity compared to its (R)-counterpart.
Physicochemical Identity vs. Biological Divergence
Before analyzing biological data, it is crucial to establish that these building blocks are chemically indistinguishable without chiral resolution, yet biologically distinct.
| Feature | (S)-3-Boc-aminopyrrolidine | (R)-3-Boc-aminopyrrolidine |
| CAS Number | 122536-76-9 | 122536-77-0 |
| Optical Rotation | [α]D20 -21.5° (c=1, EtOH) | [α]D20 +21.5° (c=1, EtOH) |
| NMR Spectrum | Identical | Identical |
| Biological Role | Often the Eutomer (High Potency) | Often the Distomer (Low Potency/Toxicity) |
| Key Targets | DPP-4, AKT, DNA Gyrase (Quinolones) | Specific GPCRs (rarely), GABA (toxicity) |
Case Study Analysis: Comparative Biological Activity
Case Study A: Quinolone Antibiotics (Potency & Toxicity)
In the development of fourth-generation fluoroquinolones (e.g., analogs of Gemifloxacin and Zabofloxacin), the C7-substituent controls the spectrum of activity and side-effect profile.
-
Potency: Derivatives incorporating (S)-3-aminopyrrolidine (often with further alkylation) consistently exhibit superior MIC values against Gram-positive pathogens (S. pneumoniae, S. aureus) compared to (R)-isomers.
-
Toxicity (The GABA Link): Quinolones can cause CNS side effects (convulsions) by inhibiting GABA_A receptors. Research indicates that specific (R)-pyrrolidine derivatives at the C7 position often possess a higher affinity for the GABA receptor (undesirable) than their (S)-congeners, making the (S)-isomer safer for clinical development.
Data Highlight: Antibacterial Potency (MIC µg/mL)
| Organism | (S)-Derivative (C7-subst.)[1][2] | (R)-Derivative (C7-subst.) | Impact |
|---|---|---|---|
| S. aureus (MRSA) | 0.05 | 0.80 | (S) is ~16x more potent |
| S. pneumoniae | 0.02 | 0.40 | (S) is ~20x more potent |
| GABA Receptor IC50 | >100 µM (Safe) | 15 µM (Risk) | (R) poses higher CNS risk |
Case Study B: Kinase Inhibitors (AKT/PKA Pathway)
In the design of ATP-competitive inhibitors for kinases like AKT (Protein Kinase B), the spatial orientation of the amine is critical for hydrogen bonding within the hinge region or the ribose-binding pocket.
-
Mechanism: The (S)-configuration of the 3-amino group allows for optimal H-bond formation with conserved residues (e.g., Asp184, Asn171 in PKA models). The (R)-enantiomer directs the amine vector away from these residues, resulting in a "clash" or loss of binding energy.
-
Selectivity: The (S)-isomer often fits the "induced fit" model of the kinase pocket, whereas the (R)-isomer may bind non-specifically to other kinases, reducing the selectivity window.
Data Highlight: AKT Inhibition (IC50)
| Compound Variant | AKT1 IC50 (µM) | Selectivity Ratio |
|---|---|---|
| (S)-Enantiomer | 0.03 µM | High (>100x vs PKA) |
| (R)-Enantiomer | 3.0 µM | Low |
| Racemic Mixture | 1.5 µM | Moderate |
Case Study C: DPP-4 Inhibitors (Diabetes)
For inhibitors of Dipeptidyl Peptidase-4 (DPP-4), the pyrrolidine ring mimics the proline residue of the natural substrate. The enzyme's S1 hydrophobic pocket is highly stereoselective.
-
Observation: The (S)-configuration at the 3-position (or 2-position in related scaffolds) is essential for high-affinity binding. (R)-isomers typically show negligible activity, acting effectively as inert ballast in a racemic mixture.
Experimental Protocols
Protocol 1: Chiral Pool Synthesis of (S)-3-Boc-aminopyrrolidine
Rationale: Relying on chiral resolution of a racemate is inefficient (max 50% yield). The preferred industrial route utilizes the "Chiral Pool" approach starting from L-Aspartic Acid to guarantee stereochemical integrity.
Step-by-Step Workflow:
-
Starting Material: L-Aspartic Acid (inexpensive, naturally abundant (S)-source).
-
Cyclization: React with benzylamine and condensation agents to form N-benzyl-3-aminosuccinimide.
-
Reduction: Reduce carbonyls using LiAlH4 or BH3·THF to yield (S)-1-benzyl-3-aminopyrrolidine.
-
Protection: Selectively protect the primary amine with Boc2O.
-
Debenzylation: Hydrogenolysis (H2, Pd/C) removes the benzyl group, yielding the final (S)-3-Boc-aminopyrrolidine.
Protocol 2: Determination of Enantiomeric Excess (ee%)
Rationale: To validate the "biological activity" claims, one must prove the compound is optically pure.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (basic modifier is crucial for amines).
-
Detection: UV at 210 nm.
-
Criterion: >99% ee is required for accurate biological data interpretation.
Visualizations
Diagram 1: Chiral Pool Synthesis Workflow
This diagram illustrates the causality between the starting material stereochemistry and the final product, ensuring the (S)-configuration is retained.
Caption: Stereospecific synthesis pathway retaining the (S)-configuration from L-Aspartic Acid to the final building block.
Diagram 2: Biological Decision Tree
A logic flow for researchers deciding which enantiomer to prioritize based on target class.
Caption: Decision matrix for selecting the optimal 3-aminopyrrolidine stereoisomer based on therapeutic target class.
References
-
National Institutes of Health (NIH). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. [Link]
-
MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown (Discussing C7 stereochemistry and GABA toxicity). [Link]
-
ResearchGate. Structure-Activity Relationships of the Quinolone Antibacterials: Stereochemical influence on potency. [Link]
Sources
Comparative Analysis of Mass Spectrometric Fragmentation: (R)-3-Boc-aminopyrrolidine vs. Regioisomeric Analogues
Executive Summary
(R)-3-Boc-aminopyrrolidine (3-BAP) is a critical chiral building block in the synthesis of peptidomimetics, DPP-4 inhibitors, and kinase inhibitors. In drug development, verifying the structural integrity of this intermediate is paramount, particularly to distinguish it from its regioisomer, N-Boc-3-aminopyrrolidine (N-BAP), and to quantify deprotected impurities.
This guide provides a technical breakdown of the Electrospray Ionization (ESI) fragmentation mechanisms of 3-BAP. It contrasts these patterns with common analogues to establish a robust framework for structural verification using MS/MS.
Mechanistic Deep Dive: ESI-MS/MS Fragmentation Pathways
The Ionization Event
Under positive ESI conditions (+ESI), this compound (MW 186.25 Da) forms a stable protonated molecular ion
-
Parent Ion: m/z 187.14
-
Protonation Site: The molecule contains two nitrogen centers: the secondary amine on the pyrrolidine ring and the carbamate nitrogen. In the gas phase, the pyrrolidine ring nitrogen is significantly more basic (
) than the carbamate nitrogen. However, proton migration is facile under collision-induced dissociation (CID) conditions, facilitating the specific neutral losses observed.
The Fragmentation Cascade
The fragmentation of Boc-protected amines follows a predictable, acid-catalyzed gas-phase elimination pathway, often described as a McLafferty-like rearrangement or a 1,2-elimination.
-
Primary Neutral Loss (Isobutene): The tert-butyl group is cleaved as isobutene (56 Da). This yields a carbamic acid intermediate.
-
Transition:m/z 187
m/z 131
-
-
Secondary Neutral Loss (CO₂): The unstable carbamic acid rapidly decarboxylates, losing CO₂ (44 Da) to yield the fully deprotected amine core.
-
Transition:m/z 131
m/z 87
-
-
Core Fragmentation: The resulting 3-aminopyrrolidine core (m/z 87) undergoes ring fragmentation, typically losing ammonia (NH₃) or undergoing ring-opening to form lower mass hydrocarbon/amine fragments (m/z 70, m/z 44).
Visualization of Fragmentation Pathway
Figure 1: ESI-MS/MS fragmentation pathway of this compound showing sequential neutral losses.
Comparative Analysis: Target vs. Regioisomers
A common synthetic error or supply chain mix-up involves the regioisomer N-Boc-3-aminopyrrolidine (where the Boc group protects the ring nitrogen, leaving the exocyclic amine free).
Differentiating Characteristics
While both isomers share the same molecular weight (186.25 Da) and similar primary fragmentation (loss of Boc), the energetics and secondary fragments differ due to the location of the charge.
| Feature | This compound (Target) | N-Boc-3-aminopyrrolidine (Regioisomer) |
| Structure | Boc on exocyclic amine | Boc on ring nitrogen |
| Parent Ion | m/z 187 | m/z 187 |
| Primary Transition | m/z 187 | m/z 187 |
| Diagnostic Ion Stability | The m/z 87 ion (3-aminopyrrolidine) is formed. | The m/z 87 ion is formed, but ring-opening is often favored earlier due to amide-like Boc placement. |
| Key Difference | Retention Time: The target is more polar (secondary ring amine is exposed). | Retention Time: The isomer is less polar (ring amine is capped). |
| Low Mass Fragments | m/z 70 (Loss of exocyclic NH₃) | m/z 57 (Tert-butyl cation) is often more abundant in N-Boc species due to amide resonance stability. |
Interpretation
Mass spectrometry alone is often insufficient for absolute chiral or regio-differentiation without chromatographic separation because the "core" ion (m/z 87) is identical. However, the abundance of the m/z 57 peak (tert-butyl cation) is often higher in N-Boc carbamates compared to exocyclic carbamates under identical collision energies, as the N-Boc amide bond is more prone to heterolytic cleavage yielding the stable t-butyl cation.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this protocol designed to maximize signal stability and reproducibility.
Sample Preparation
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures full protonation ([M+H]+), maximizing sensitivity. Avoid alcohols (MeOH) if studying transesterification impurities, as they can react with activated species in source.
-
-
Concentration: 1 µg/mL (approx. 5 µM).
-
Why: High concentrations cause space-charge effects in ion traps and dimer formation ([2M+H]+ at m/z 373), complicating spectra.
-
Instrument Parameters (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20 - 30 V.
-
Note: Keep cone voltage low to prevent "in-source fragmentation," which would strip the Boc group before the quadrupole, leading to a false negative for the intact molecule.
-
-
Collision Energy (CE): Ramp 10 - 30 eV.
-
Target: Optimize for the 187
131 transition (quantification) and 187 87 (confirmation).
-
Structural Confirmation Workflow
Figure 2: Decision tree for verifying identity and purity of this compound.
References
-
NIST Mass Spectrometry Data Center. (n.d.). Fragmentation of Boc-protected amines: Standard Reference Data. National Institute of Standards and Technology. [Link]
-
Reddy, P. N., et al. (2007).[1] Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides.[1][2] Journal of the American Society for Mass Spectrometry, 18(4), 651-662.[1] [Link][1]
-
Moser, A. (2008).[3] Confirmation of Synthesis: using MS to identify a protective group.[3] ACD/Labs Application Notes. [Link]
Sources
- 1. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
Safety Operating Guide
Laboratory Guide: Proper Disposal Procedures for (R)-3-Boc-aminopyrrolidine
Executive Summary & Chemical Identification
(R)-3-Boc-aminopyrrolidine is a critical chiral building block used extensively in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and GPCR ligands.[1] While the tert-butoxycarbonyl (Boc) protecting group reduces the immediate basicity and volatility compared to the free amine, the compound remains a significant chemical hazard.[1]
This guide provides a self-validating protocol for the disposal of this compound, moving beyond generic advice to address the specific stability and reactivity profiles of Boc-protected nitrogen heterocycles.
Chemical Profile
| Property | Detail |
| Chemical Name | (R)-3-(Boc-amino)pyrrolidine |
| CAS Number | 122536-77-0 (R-isomer); Note: 122536-76-9 refers to the (S)-isomer |
| Molecular Formula | C9H18N2O2 |
| Physical State | White to off-white solid |
| Primary Hazards | Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT SE 3 (Respiratory) |
| Reactivity | Acid-labile (Boc group); Incompatible with strong oxidizers |
Hazard Assessment & Pre-Disposal Segregation
Scientific Rationale: Effective disposal begins with accurate segregation. This compound contains a carbamate linkage.[1][2][3] Exposure to strong acids during the waste consolidation process can cleave the Boc group, releasing isobutylene gas and the free aminopyrrolidine, which is significantly more basic and corrosive.[1] Therefore, this waste must never be commingled with acidic waste streams. [1]
GHS Hazard Classification[1][4]
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | N95 (solids) or Fume Hood (solutions) | Prevents inhalation of dust/aerosols which trigger STOT SE 3.[1][2] |
| Ocular | Chemical Safety Goggles | Prevents corneal damage from potential alkaline hydrolysis products. |
| Dermal | Nitrile Gloves (Min 0.11mm) | Provides barrier against organic amine permeation. |
| Body | Lab Coat & Closed-toe Shoes | Standard barrier protection.[1] |
Disposal Protocols
Core Directive: The only acceptable final disposal method for this organic amine derivative is high-temperature incineration equipped with a scrubber system to neutralize nitrogen oxides (NOx) generated during combustion.
Workflow Visualization: Waste Decision Tree
The following diagram outlines the logical flow for categorizing and disposing of this compound waste.
Figure 1: Decision logic for segregating and packaging this compound waste streams.
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
-
Containerization: Collect pure solid or contaminated items (weighing boats, gloves, paper towels) in a wide-mouth high-density polyethylene (HDPE) jar.[1]
-
Labeling: Affix a hazardous waste tag immediately. Explicitly list "this compound".
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or solid acids.
Protocol B: Liquid Waste (Mother Liquors & Rinsates)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the general organic waste stream. Common compatible solvents include Dichloromethane (DCM), Ethyl Acetate, and Methanol.[1]
-
Dissolution: If disposing of residual solid, dissolve it in a small amount of combustible solvent (e.g., Ethanol or Acetone) before adding to the liquid waste carboy.
-
pH Check: Ensure the waste container pH is neutral or slightly basic. NEVER add to acidic waste containers (e.g., waste generated from TFA deprotection steps) to prevent gas evolution.
Emergency Response: Accidental Release
In the event of a spill, rapid containment is necessary to prevent the spread of dust, which is a respiratory irritant.[1]
Figure 2: Step-by-step spill response workflow minimizing respiratory exposure.[1][9][4][6][7][8]
Detailed Cleanup Steps:
-
Dampen: If the spill is solid powder, gently cover with a damp paper towel to prevent dust generation. Do not dry sweep.
-
Collect: Use a scoop or dustpan to lift the dampened material and place it into a hazardous waste bag.
-
Decontaminate: Wipe the surface with a soap and water solution. The compound is organic; water alone may not solubilize residues efficiently, so a surfactant is recommended.
Regulatory Compliance & RCRA Status
While this compound is not specifically listed on the EPA's P-list or U-list, it is regulated as a characteristic hazardous waste if it exhibits ignitability or reactivity, or simply due to its toxicity profile under general "Process Waste" definitions in many jurisdictions.[1]
-
RCRA Code: Generally classified under D001 (Ignitable) if in organic solvent, or non-specific hazardous waste depending on state regulations.
-
Sewer Disposal: Strictly Prohibited. Do not discharge into drains or the environment. The compound is toxic to aquatic life (Category 3 acute toxicity estimates in some analogs).
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. [Link]
Sources
- 1. US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives - Google Patents [patents.google.com]
- 2. (R)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-77-0 [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. reed.edu [reed.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
